Product packaging for Obatoclax mesilate(Cat. No.:CAS No. 803712-79-0)

Obatoclax mesilate

Cat. No.: B612060
CAS No.: 803712-79-0
M. Wt: 413.5 g/mol
InChI Key: ZVAGBRFUYHSUHA-DJDCCMOGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of BCL-2 Family Protein Inhibitors in Cellular Biology

The journey to developing BCL-2 inhibitors began with a landmark discovery in 1984, when BCL-2 was identified at the chromosomal breakpoint of the t(14;18) translocation, a common feature in B-cell follicular lymphomas. nih.gov This translocation leads to the overexpression of the BCL-2 protein. nih.gov Subsequent research revealed that BCL-2's primary function was not to promote cell proliferation, but to inhibit programmed cell death, or apoptosis. nih.gov This established a new paradigm in cancer biology: tumorigenesis could be driven by the evasion of cell death, which is now recognized as a hallmark of cancer. nih.govnih.gov

The BCL-2 protein family comprises anti-apoptotic members (like BCL-2, BCL-XL, MCL-1, BCL-w, and A1), pro-apoptotic effectors (such as BAX and BAK), and pro-apoptotic "BH3-only" proteins that act as initiators (including BIM, BID, PUMA, and NOXA). nih.govbiomolther.org The balance between these factions dictates the cell's fate, specifically controlling the mitochondrial pathway of apoptosis. researchgate.netnih.gov Anti-apoptotic proteins sequester pro-apoptotic members, preventing them from triggering mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. researchgate.netncats.io

This understanding laid the groundwork for a therapeutic strategy centered on inhibiting the anti-apoptotic BCL-2 proteins. The goal was to develop molecules that could mimic the action of BH3-only proteins. These "BH3 mimetics" would bind to the hydrophobic groove of anti-apoptotic BCL-2 family members, liberating pro-apoptotic proteins to initiate cell death. ontosight.ainih.gov Early efforts included antisense oligonucleotides like Genasense, designed to block BCL-2 mRNA translation. wikipedia.orgaacrjournals.org The development of small-molecule inhibitors that could directly target the BH3-binding pocket, such as ABT-737 and its orally available successor Navitoclax (ABT-263), marked a significant advancement in the field. wikipedia.org These compounds, however, showed limited activity against Myeloid Cell Leukemia 1 (MCL-1), an important resistance factor, which spurred the development of pan-BCL-2 inhibitors. biomolther.orgwikipedia.org

Milestone Description Year
Discovery of BCL-2 Identified as the gene at the breakpoint of the t(14;18) translocation in follicular lymphoma. nih.gov1984
Function Elucidated BCL-2 was found to inhibit apoptosis rather than promote cell proliferation. nih.govPost-1984
Structural Basis Revealed The structure of BCL-XL revealed a hydrophobic groove that binds BH3 domains, providing a target for drug design. nih.govLate 1990s
First Chemical Inhibitors The first chemical inhibitors of BCL-2 were developed using computational modeling based on structural data. nih.gov2000
Development of BH3 Mimetics Compounds like ABT-737 were developed to mimic the function of BH3-only proteins. wikipedia.orgMid-2000s

Discovery and Early Characterization of Obatoclax Mesylate as a BH3 Mimetic

Obatoclax mesylate (GX15-070) was discovered by Gemin X and developed as a pan-inhibitor of the anti-apoptotic BCL-2 family proteins. wikipedia.orgncats.io Structurally, it is characterized by an indole (B1671886) and pyrrole (B145914) ring system. ontosight.ai Unlike more selective inhibitors that target specific BCL-2 family members, Obatoclax was designed to bind to a broad spectrum of anti-apoptotic proteins, including BCL-2, BCL-XL, BCL-w, MCL-1, and A1. nih.govcaymanchem.comrndsystems.com This pan-inhibitory profile was considered a potential strategy to overcome the resistance conferred by the overexpression of proteins like MCL-1, a common limitation of earlier BH3 mimetics. biomolther.orgncats.io

Obatoclax functions as a BH3 mimetic by occupying the BH3-binding groove on anti-apoptotic proteins. ontosight.aiscbt.complos.org This action prevents the sequestration of pro-apoptotic effector proteins like BAX and BAK. ncats.ioncats.io Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c, and subsequent activation of caspases to execute apoptosis. nih.govcaymanchem.com Preclinical studies confirmed that Obatoclax could displace BAX and BH3-only proteins like Bim from anti-apoptotic proteins. biomolther.orgresearchgate.net Its ability to antagonize MCL-1 was a particularly significant finding, as MCL-1 is a key resistance factor to other BCL-2 inhibitors. ncats.ioapexbt.com

The table below summarizes the inhibitory activity of Obatoclax against various BCL-2 family proteins based on in vitro binding assays.

Target Protein Inhibitory Activity (IC50 / Ki) Significance
BCL-2 Ki: 220 nM medchemexpress.comfishersci.noA primary anti-apoptotic protein, often overexpressed in cancers. nih.gov
BCL-XL IC50: ~1.11 - 7 µM rndsystems.comAnother key survival protein; inhibition is linked to thrombocytopenia. wikipedia.org
MCL-1 IC50: ~1.11 - 7 µM rndsystems.comA critical resistance factor to many BCL-2-targeted therapies. biomolther.orgncats.io
BCL-w IC50: ~1.11 - 7 µM rndsystems.comAn anti-apoptotic protein with roles in various tissues.
A1 (Bfl-1) IC50: ~1.11 - 7 µM rndsystems.comAn anti-apoptotic protein implicated in the survival of hematopoietic cells. ncats.io
BCL-B IC50: ~1.11 - 7 µM rndsystems.comA less-studied anti-apoptotic family member.

Overview of Obatoclax Mesylate's Research Significance in Regulated Cell Death Pathways

The research significance of Obatoclax mesylate extends beyond its role as a simple apoptosis inducer. While it was designed as a BH3 mimetic to trigger the intrinsic apoptotic pathway, numerous studies have revealed that its cellular effects are more complex, involving the modulation of other regulated cell death (RCD) pathways. nih.govoncotarget.com This has made Obatoclax a valuable tool for investigating the intricate connections between different cell death mechanisms. embopress.org

A prominent finding is that Obatoclax can induce autophagy, a cellular process involving the degradation of cellular components via lysosomes. caymanchem.commedchemexpress.com In some cancer cell lines, this autophagic response has been described as a pro-survival mechanism, while in others, it appears to contribute to cell death, sometimes referred to as autophagy-dependent cell death. apexbt.comoncotarget.com

Furthermore, research has demonstrated that Obatoclax can induce non-apoptotic forms of cell death, including necrosis. oncotarget.com One study in thyroid cancer cells showed that Obatoclax induces necrotic cell death rather than apoptosis. oncotarget.com This effect was linked to the compound's localization to lysosomes, where it causes alkalinization and permeabilization, ultimately leading to cellular necrosis. oncotarget.complos.org This lysosome-targeting activity appears to be independent of its BH3 mimetic function, as cell death can occur even in cells lacking BAX and BAK. plos.org The compound has also been shown to induce necroptosis, a form of regulated necrosis dependent on RIP1 kinase, in certain contexts. oncotarget.comembopress.org

This multifaceted mechanism of action, engaging apoptosis, autophagy, and necrosis, underscores the research significance of Obatoclax. It serves as a chemical probe to explore the crosstalk between these pathways and to understand how cancer cells respond to simultaneous insults on multiple survival mechanisms. embopress.org The study of Obatoclax continues to provide insights into the complexities of regulated cell death and potential strategies to overcome therapeutic resistance in cancer. researchgate.netoncotarget.com

Cell Death Pathway Effect of Obatoclax Key Research Findings
Apoptosis (Intrinsic) Induction Functions as a pan-Bcl-2 inhibitor, releasing BAX/BAK to trigger caspase activation. nih.govcaymanchem.com
Autophagy Induction Causes accumulation of LC3-II, a marker of autophagosome formation. apexbt.complos.org The role can be pro-death or pro-survival depending on the cell type. oncotarget.com
Necrosis/Necroptosis Induction Can induce classical necrosis by disrupting lysosomal function. oncotarget.com Has also been linked to RIPK1-dependent necroptosis in some cancer cells. oncotarget.comembopress.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O4S B612060 Obatoclax mesilate CAS No. 803712-79-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

803712-79-0

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;

InChI Key

ZVAGBRFUYHSUHA-DJDCCMOGSA-N

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Obatoclax;  Obatoclax mesylate;  GX 015-070;  GX015-070;  GX-015-070;  GX 015070;  GX015070;  GX-015070;  GX 05-070;  GX15070MS.

Origin of Product

United States

Molecular Mechanisms of Obatoclax Mesylate Action

Direct Binding and Inhibition of Anti-Apoptotic BCL-2 Family Proteins

The primary mechanism of obatoclax involves its direct interaction with and inhibition of the pro-survival members of the Bcl-2 family. nih.gov These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. ashpublications.orgresearchgate.net

Obatoclax is characterized as a pan-inhibitor of the Bcl-2 family, meaning it binds to and neutralizes a broad spectrum of anti-apoptotic proteins. nih.govexp-oncology.com.ua This includes Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b. pnas.orgfrontiersin.org Unlike more selective BH3 mimetics, such as ABT-737, which does not effectively inhibit Mcl-1, obatoclax's ability to antagonize Mcl-1 is a key feature of its activity. pnas.orgnih.gov This broad inhibition profile allows obatoclax to overcome the resistance mechanisms that can arise from the expression of multiple anti-apoptotic proteins in cancer cells. pnas.orgoncotarget.com

In vitro studies have confirmed that obatoclax inhibits the interaction of a BH3 peptide with all six of these anti-apoptotic proteins with Ki values in the low micromolar range. pnas.org This pan-inhibitory capability suggests that obatoclax can be effective in tumors where survival is dependent on various Bcl-2 family members. pnas.orgnih.gov

Table 1: Inhibition Profile of Obatoclax Mesylate

Target Protein Classification Obatoclax Interaction
BCL-2 Anti-apoptotic Inhibits exp-oncology.com.uapnas.org
BCL-XL Anti-apoptotic Inhibits exp-oncology.com.uapnas.org
MCL-1 Anti-apoptotic Inhibits exp-oncology.com.uapnas.org
BCL-w Anti-apoptotic Inhibits exp-oncology.com.uapnas.org
A1 (BFL-1) Anti-apoptotic Inhibits pnas.orgebi.ac.uk
BCL-b Anti-apoptotic Inhibits researchgate.net

The anti-apoptotic Bcl-2 family proteins exert their pro-survival function by sequestering pro-apoptotic BH3-only proteins like Bim and Noxa. aacrjournals.org Obatoclax, by binding to the hydrophobic groove of the anti-apoptotic proteins, competitively displaces these BH3-only proteins. pnas.orgekb.eg

For instance, studies have demonstrated that obatoclax can disrupt the interaction between Mcl-1 and Bim, as well as the association of Bcl-2 with Bim. aacrjournals.orgaacrjournals.org This release of Bim from its sequestration by anti-apoptotic proteins is a critical step in initiating apoptosis. nih.gov Similarly, obatoclax has been shown to interfere with the binding of Bak to Mcl-1, an interaction that is also crucial for preventing apoptosis. aacrjournals.orgunmc.edu The ability of obatoclax to disrupt these protein-protein interactions effectively mimics the function of endogenous BH3-only proteins, thereby tilting the cellular balance towards cell death. ekb.eg

The ultimate executioners of the intrinsic apoptotic pathway are the effector proteins BAX and BAK. nih.govfrontiersin.org In healthy cells, these proteins are kept in an inactive state through their interaction with anti-apoptotic Bcl-2 family members. frontiersin.org By inhibiting the anti-apoptotic proteins, obatoclax leads to the release and subsequent activation of BAX and BAK. pnas.orgresearchgate.net

Once liberated, BAX and BAK undergo a conformational change, oligomerize, and form pores in the outer mitochondrial membrane. nih.govfrontiersin.orgashpublications.org This process is a pivotal point in the commitment to apoptosis. frontiersin.org Research has shown that treatment with obatoclax can lead to the conformational activation of both BAX and BAK. aacrjournals.orgashpublications.org Furthermore, the apoptotic effects of obatoclax are dependent on the presence of BAX and BAK, as cells lacking both of these proteins are resistant to its cytotoxic effects. pnas.org

Competitive Disruption of Pro-Apoptotic BH3-Only Protein Interactions (e.g., Bim, Noxa)

Modulation of Mitochondrial Outer Membrane Permeabilization (MOMP)

The activation of BAX and BAK by obatoclax directly leads to the permeabilization of the outer mitochondrial membrane, an event known as MOMP. nih.govfrontiersin.org MOMP is considered the "point of no return" in the intrinsic apoptotic pathway. frontiersin.orgnih.gov The formation of pores by activated BAX and BAK in the mitochondrial outer membrane disrupts its integrity, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.govnih.gov

Studies have shown that obatoclax treatment induces MOMP, which is a critical step in its mechanism of action. nih.govmdpi.com The ability of obatoclax to induce MOMP is a direct consequence of its capacity to inhibit the anti-apoptotic Bcl-2 proteins and thereby unleash the apoptotic potential of BAX and BAK. frontiersin.orgnih.gov

Downstream Apoptotic Signaling Cascades

The induction of MOMP by obatoclax triggers a cascade of downstream signaling events that culminate in the dismantling of the cell.

The release of proteins from the mitochondrial intermembrane space, following MOMP, is the central event in the activation of the intrinsic apoptotic pathway. nih.govfrontiersin.org One of the key proteins released is cytochrome c. aacrjournals.orgaacrjournals.org In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. mdpi.com This complex then activates caspase-9, an initiator caspase. mdpi.com

Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. mdpi.commdpi.com These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.commdpi.com Research has confirmed that obatoclax treatment leads to the release of cytochrome c from mitochondria and the subsequent activation of caspases, confirming its role in activating the intrinsic apoptotic pathway. aacrjournals.orgaacrjournals.orgmdpi.com

Caspase-Dependent Cell Death Induction and Activation Profiles

Obatoclax mesylate is recognized for its capacity to induce programmed cell death, or apoptosis, through caspase-dependent pathways. This process is central to its anticancer activity and is initiated by its primary function as a BH3 mimetic, which involves inhibiting anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. nih.govnih.govresearchgate.net By binding to and antagonizing a broad spectrum of these proteins, including Bcl-2, Bcl-xL, and Mcl-1, Obatoclax disrupts their ability to restrain the pro-apoptotic proteins BAX and BAK. nih.govresearchgate.net This disruption allows BAX and BAK to oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govexp-oncology.com.ua

The permeabilization of the mitochondrial membrane is a critical step, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.govexp-oncology.com.ua In the cytoplasm, cytochrome c associates with the apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which then recruits and activates procaspase-9, an initiator caspase. exp-oncology.com.ua Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. exp-oncology.com.uagenesandcancer.com

Table 1: Caspase Activation by Obatoclax in Different Cancer Models

Cell Line/Model Key Findings Reference
Neuroblastoma (SK-N-DZ, IGR NB-8) Dose-dependent increase in cleaved caspase-3. nih.gov
Acute Myeloid Leukemia (HL-60) Significant increase in caspase 3/7 activity. nih.gov
Glioblastoma (GS257) Increased caspase-3/7 activity, particularly in combination with other agents. genesandcancer.com
Ovarian Cancer Cells Activation of caspase 3/7, measured relative to carboplatin (B1684641) control. researchgate.net
Chronic Lymphocytic Leukemia (CLL) Activation of Bax and Bak demonstrated in peripheral blood mononuclear cells. ashpublications.org

Non-Canonical Molecular Targets and 'Off-Target' Effects

A significant non-canonical action of Obatoclax is its ability to target cyclin D1 for proteasomal degradation, thereby inducing antiproliferative effects. nih.govmedchemexpress.com In various cancer cells, including colorectal and muscle invasive bladder cancer, Obatoclax treatment leads to a marked reduction in cyclin D1 protein levels. medchemexpress.commdpi.com This downregulation is not due to transcriptional repression; in fact, cyclin D1 mRNA levels can be unaffected or even elevated. nih.gov Instead, Obatoclax accelerates the degradation of the cyclin D1 protein, an effect that can be reversed by inhibiting the proteasome with agents like MG132. nih.govmdpi.com

The degradation of cyclin D1 is often initiated by its phosphorylation at the threonine 286 (T286) residue. nih.gov Research shows that Obatoclax can induce cyclin D1 degradation through both T286 phosphorylation-dependent and -independent mechanisms, depending on the cellular context. nih.govmdpi.com For instance, in some colorectal cancer cell lines, Obatoclax exposure leads to an increase in T286-phosphorylated cyclin D1, while in others, degradation occurs without this modification. nih.gov

The reduction in cyclin D1 levels has a direct impact on cell cycle progression. Cyclin D1 forms complexes with cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6), which are crucial for the G1-to-S phase transition. By depleting cyclin D1, Obatoclax inhibits the activity of these Cdk complexes, leading to a G1-phase cell cycle arrest. mdpi.complos.org This is further supported by the observed upregulation of Cdk inhibitors p21 and p27 following Obatoclax treatment. plos.org

Obatoclax has been shown to suppress the WNT/β-catenin signaling pathway, a critical pathway often hyperactivated in cancers like colorectal cancer (CRC). nih.gov This suppression is a key mechanism leading to the downregulation of survivin, an inhibitor of apoptosis protein (IAP) whose expression is linked to therapeutic resistance and poor prognosis. nih.govnih.gov

The downregulation of survivin by Obatoclax occurs primarily at the transcriptional level, as evidenced by reduced survivin mRNA levels and promoter activity. nih.govresearchgate.net This effect is a direct consequence of inhibiting the WNT/β-catenin pathway. The mechanism of WNT/β-catenin suppression by Obatoclax appears to be cell context-dependent. nih.gov In some CRC cell lines, such as HCT 116, Obatoclax promotes the proteasomal degradation of β-catenin. mdpi.comnih.gov In other cell lines, like DLD-1, it downregulates the transcription factor Lymphoid Enhancer-Binding Factor 1 (LEF1), a key downstream component of the pathway, without affecting β-catenin levels. mdpi.comnih.gov The importance of this mechanism is highlighted by findings that ectopic expression of a dominant-active β-catenin mutant can rescue survivin levels and attenuate Obatoclax-induced apoptosis. nih.gov Prodigiosin (B1679158), an analog of Obatoclax, has also been reported to block Wnt signaling. pnas.org

Obatoclax interacts with and modulates several kinase signaling pathways, including those involving Glycogen Synthase Kinase 3β (GSK3β) and p38 Mitogen-Activated Protein Kinase (p38MAPK). medchemexpress.com In HT-29 colorectal cancer cells, Obatoclax was found to inhibit GSK3β while simultaneously activating p38MAPK. nih.govmedchemexpress.commedchemexpress.com

GSK3β is one of the kinases known to phosphorylate cyclin D1 at T286, thereby marking it for degradation. nih.gov However, the finding that Obatoclax inhibits GSK3β while still promoting cyclin D1 degradation suggests that its effect on cyclin D1 is independent of GSK3β activity. nih.gov Similarly, while p38MAPK is activated by Obatoclax, its activity does not appear to be required for the Obatoclax-induced downregulation of cyclin D1. nih.gov These findings suggest a complex interplay with cellular kinase signaling, where the ultimate effect on targets like cyclin D1 may be achieved through mechanisms that are not dependent on these specific kinases, despite their modulation by the compound. nih.gov

Another important off-target effect of Obatoclax is its ability to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis. nih.gov This is achieved by upregulating the expression of Death Receptor 5 (DR5), one of the receptors for TRAIL. nih.gov

The mechanism for this upregulation involves the downregulation of Yin Yang 1 (YY1), a transcriptional repressor that is known to bind to the DR5 promoter and suppress its expression. nih.gov Studies in B-cell non-Hodgkin lymphoma (B-NHL) cells demonstrated that treatment with Obatoclax led to a decrease in YY1 protein levels and its DNA-binding activity. nih.gov This reduction in the repressor YY1 consequently allows for increased transcription of the DR5 gene, leading to higher levels of DR5 protein on the cell surface. nih.gov This enhanced expression of DR5 makes the cancer cells more susceptible to apoptosis induced by TRAIL. mdpi.comnih.gov

Table 2: Summary of Non-Canonical Mechanisms of Obatoclax

Mechanism Key Molecular Target Downstream Effect Cell Models Reference
Proteasomal Degradation Cyclin D1 G1 cell cycle arrest Colorectal cancer cells (HCT116, HT-29, LoVo), Muscle invasive bladder cancer cells nih.govmedchemexpress.commdpi.complos.org
Signaling Modulation WNT/β-catenin pathway Downregulation of survivin, induction of apoptosis Colorectal cancer cells (HCT 116, DLD-1) mdpi.comnih.gov
Kinase Interaction GSK3β (inhibition), p38MAPK (activation) Modulation of kinase activity; appears dispensable for cyclin D1 degradation Colorectal cancer cells (HT-29) nih.govmedchemexpress.com
Receptor Upregulation YY1 (downregulation) Upregulation of Death Receptor 5 (DR5), sensitization to TRAIL B-cell non-Hodgkin lymphoma cells (Ramos) nih.gov

Cellular and Subcellular Effects of Obatoclax Mesylate

Induction of Diverse Programmed Cell Death Modalities

Obatoclax mesylate is recognized for its ability to trigger cell death through multiple pathways, a characteristic that makes it a subject of extensive research in oncology. While initially designed as a pan-Bcl-2 inhibitor to induce apoptosis, subsequent studies have revealed its capacity to modulate autophagy and induce necroptosis, often in a manner that is independent of its apoptotic effects. oncotarget.comnih.govashpublications.org

Obatoclax mesylate was developed to function as a BH3 mimetic, a class of drugs that antagonize anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.govdovepress.com By binding to these proteins, obatoclax disrupts their interaction with pro-apoptotic proteins like Bak and Bax, thereby initiating the intrinsic pathway of apoptosis. caymanchem.comashpublications.org This process involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. caymanchem.com

The apoptotic-inducing capability of obatoclax has been observed in various cancer cell lines. For instance, studies have demonstrated its effectiveness in inducing apoptosis in human myeloid leukemia cells, colorectal carcinoma cells, and certain ovarian cancer cell lines. ashpublications.orgmdpi.complos.org In some hematological malignancies, the inhibition of Mcl-1 by obatoclax is considered particularly crucial for its pro-apoptotic activity. dovepress.com However, the apoptotic response to obatoclax is not universal across all cancer cells, with some cell lines exhibiting resistance to this form of cell death. oncotarget.complos.org

Table 1: Examples of Malignant Cell Lines Showing Apoptosis Induction by Obatoclax Mesylate

Cell Line Type Key Findings
Human Myeloid Leukemia (U937) Obatoclax enhances sorafenib-induced apoptosis. ashpublications.org
Human Colorectal Carcinoma (HCT116, HT-29, LoVo) Obatoclax downregulates survivin to induce apoptosis. mdpi.com
Ovarian Cancer Apoptosis induced in a subset of cell lines, while others showed non-apoptotic cell death. plos.org

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. Obatoclax mesylate has been shown to significantly modulate this pathway, although its precise role in promoting or inhibiting cell death through autophagy is complex and can be contradictory. nih.govmdpi.com

A consistent observation across numerous studies is that obatoclax treatment leads to a significant increase in the levels of LC3-II, a protein marker for autophagosomes, and the accumulation of these vesicles within the cytoplasm. oncotarget.comnih.govnih.gov This accumulation suggests either an induction of autophagy or a blockage in the later stages of the autophagic process. oncotarget.com In some cancer cell lines, such as oral squamous cell carcinoma, this induction of autophagy is considered a death-promoting event. nih.gov The mechanism of autophagy induction by obatoclax can be independent of Beclin-1, a key protein in the initiation of autophagy. nih.gov

Despite the observed accumulation of autophagosomes, a growing body of evidence indicates that obatoclax impairs the final stages of autophagy by disrupting lysosomal function. oncotarget.comnih.govnih.gov Obatoclax, being a weak base, has been shown to accumulate within the acidic environment of lysosomes. oncotarget.comnih.gov This accumulation leads to lysosomal alkalinization, an increase in the lysosomal pH. nih.govresearchgate.net

The neutralization of the acidic lysosomal environment inhibits the activity of pH-dependent lysosomal enzymes. nih.gov This impairment of lysosomal function leads to a blockade of autophagic flux, where autophagosomes are unable to fuse with lysosomes to form autolysosomes for degradation. oncotarget.comnih.gov This blockage results in the accumulation of undigested autophagosomes, which is consistent with the observed increase in LC3-II levels. oncotarget.comnih.gov This effect has been documented in various cancer cells, including anaplastic thyroid cancer and esophageal cancer. oncotarget.comnih.gov Furthermore, obatoclax can induce lysosomal destabilization and permeabilization, further contributing to its cytotoxic effects. oncotarget.comnih.gov

The impairment of lysosomal function by obatoclax is also linked to its effect on lysosomal proteases known as cathepsins. Studies have shown that obatoclax treatment can lead to a significant reduction in the expression and activity of key cathepsins, such as cathepsin B, D, and L. nih.govnih.gov In esophageal and antiestrogen-resistant breast cancer cells, a decrease in the levels of these active cathepsins was observed following exposure to obatoclax. nih.govnih.gov The inhibition of these proteases further contributes to the blockade of autophagic degradation and is believed to be a critical component of obatoclax's cytotoxic mechanism. nih.govnih.gov

In addition to apoptosis and autophagy modulation, obatoclax has been found to induce necroptosis, a form of programmed necrosis that is independent of caspases. nih.govnih.gov This mode of cell death is particularly relevant in cells that are resistant to apoptosis. oncotarget.com

The induction of necroptosis by obatoclax is often mechanistically linked to the autophagic process it initiates. nih.govnih.gov Research in rhabdomyosarcoma and oral cancer cells has shown that obatoclax promotes the assembly of the necrosome, a key signaling complex for necroptosis composed of proteins like RIP1K and RIP3K, on the membranes of autophagosomes. nih.govnih.gov This event connects the stimulation of autophagy directly to the execution of necroptotic cell death. nih.gov In some cases, blocking autophagy has been shown to protect cells from obatoclax-induced necroptosis, indicating that the autophagic machinery is co-opted to facilitate this form of cell death. nih.govmdpi.com However, in other contexts, such as anaplastic thyroid cancer, necroptosis inhibitors like necrostatin-1 (B1678002) did not prevent obatoclax-induced cell death, suggesting the mechanism can be cell-type specific. oncotarget.com

Table 2: Compound Names Mentioned

Compound Name
Obatoclax mesylate
ABT-263
Ac-Leu-Val-Phe-aldehyde
Bafilomycin A1
Chloroquine
Cisplatin (B142131)
Concanamycin C
Doxorubicin (B1662922)
GSK1120212
L-glutamine
Leupeptin
Mefloquine
Methyl-pyruvate
MG-132
Necrostatin-1
Paclitaxel (B517696)
Sorafenib (B1663141)
Z-VAD-FMK
1-Napthalenesulfonyl-Ile-Trp-Aldehyde
Lysosomal Impairment: Alkalization, Destabilization, and Blockade of Autophagic Flux

Evidence for Other Cell Death Pathways (e.g., Mitotic Catastrophe, Caspase-Independent Cell Death)

While initially developed as a BH3 mimetic to induce apoptosis, emerging evidence indicates that obatoclax mesylate can trigger alternative cell death pathways. In various cancer cell types, the compound has been shown to induce cell death that is independent of caspase activation. nih.govnih.gov

In oral squamous cell carcinoma (OSCC) cells, obatoclax mesylate was found to induce a form of caspase-independent cell death, as evidenced by the lack of caspase-3 and caspase-8 cleavage. nih.gov This non-apoptotic cell death was linked to the induction of a defective autophagy process, leading to a form of programmed necrosis known as necroptosis. nih.govoncotarget.com The process involved the interaction of p62 with key components of the necrosome, RIP1K and RIP3K. nih.govoncotarget.com Inhibition of RIP1K with necrostatin-1 significantly protected the cells from obatoclax-induced death. nih.govoncotarget.com

Similarly, in rhabdomyosarcoma (RMS) cells, obatoclax mesylate predominantly induced a non-apoptotic form of cell death, characterized by the absence of DNA fragmentation and caspase activation. nih.gov This cell death was also insensitive to the pan-caspase inhibitor zVAD.fmk. nih.gov The mechanism in RMS cells was identified as the assembly of the necrosome on autophagosomal membranes, linking autophagy to necroptosis. nih.gov

Studies in acute lymphoblastic leukemia (ALL) cells have also pointed towards multiple modes of cell death. ashpublications.orgscienceopen.com In some ALL cell lines, obatoclax treatment led to the release of Apoptosis Inducing Factor (AIF), indicating a caspase-independent cell death pathway. scienceopen.com Furthermore, in infant ALL, obatoclax was shown to activate a "triple death mode" involving apoptosis, necroptosis, and autophagy. ashpublications.org

While direct evidence for mitotic catastrophe induced by obatoclax mesylate is less prominent, the observed effects on cell cycle and the induction of non-apoptotic death pathways in genetically unstable cancer cells suggest complex cellular responses that could encompass features of mitotic catastrophe. However, necroptosis and autophagy-dependent cell death are the most extensively documented alternative pathways. nih.govnih.govoncotarget.com

Effects on Cellular Proliferation and Clonogenicity

Obatoclax mesylate has demonstrated potent inhibitory effects on the proliferation and clonogenic potential of various cancer cell lines.

In human colorectal cancer (CRC) cells, sublethal doses of obatoclax were found to significantly inhibit cell growth and proliferation. plos.org This effect was observed in both short-term proliferation assays and long-term 3-dimensional cell cultures. plos.org The anti-proliferative effects of obatoclax appeared to be independent of its role as a Bcl-2 inhibitor, as overexpression of anti-apoptotic Bcl-2 proteins did not rescue the proliferative capacity of the treated cells. plos.org

Similarly, in oral squamous cell carcinoma (OSCC) cell lines, obatoclax mesylate potently inhibited their clonogenic potential in a dose-dependent manner, with complete inhibition observed at concentrations between 200–400 nM. nih.gov The sensitivity of these cells to obatoclax correlated with their expression levels of the anti-apoptotic protein Mcl-1. nih.gov

The anti-proliferative effects of obatoclax have also been documented in other cancer types, including:

Acute Myeloid Leukemia (AML): Obatoclax inhibited the clonogenic growth of primary AML samples. apexbt.com It also inhibited the growth of various AML cell lines, including HL-60, U937, OCI-AML3, and KG-1. nih.govtargetmol.com

Hematological Malignancies: The compound has shown activity in reducing colony formation and clonogenicity in cell lines derived from various hematological cancers. nih.govresearchgate.net

Lung Cancer: Nanoparticle-formulated obatoclax mesylate effectively reduced the proliferation of lung cancer cells. ingentaconnect.comresearchgate.net

Osteoclast Precursors: Low doses of obatoclax significantly suppressed the proliferation of osteoclast precursors. nih.gov

Cell TypeEffectConcentration/DetailsReference
Colorectal Cancer (CRC) CellsInhibited proliferationSublethal doses plos.org
Oral Squamous Cell Carcinoma (OSCC)Inhibited clonogenic potential200–400 nM nih.gov
Acute Myeloid Leukemia (AML)Inhibited clonogenic growth75-100 nM nih.gov
Lung Cancer CellsReduced proliferationNot specified ingentaconnect.comresearchgate.net
Osteoclast PrecursorsSuppressed proliferationLow doses nih.gov

Impact on Cell Cycle Progression (e.g., G1 and S-G2 Arrest)

Obatoclax mesylate has been shown to significantly impact cell cycle progression, primarily by inducing a G1 phase arrest in several cancer cell types. plos.orgnih.govmedchemexpress.com

In colorectal cancer (CRC) cells, treatment with low doses of obatoclax led to a G1-phase arrest. plos.org This was accompanied by a downregulation of Cyclin D1 and an upregulation of the cyclin-dependent kinase inhibitors p21 and p27. plos.org This effect on the cell cycle was found to be independent of Bcl-2 proteins. plos.org

Similar findings were observed in other cancer models:

Oral Squamous Cell Carcinoma (OSCC): Obatoclax treatment provoked a dose-dependent increase in the G1-phase cell population. medchemexpress.com

Esophageal Cancer: The compound induced a G1/G0-phase arrest through the p38/p21(waf1/Cip1) signaling pathway.

Acute Myeloid Leukemia (AML): In HL-60 AML cells, obatoclax treatment resulted in a marked accumulation of cells in the G0/G1 phase. nih.gov This cell cycle arrest was proposed to contribute to the pro-differentiation activity of the drug. nih.gov

Thyroid Cancer: Exposure to obatoclax led to an enrichment of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. nih.gov This was also correlated with reduced expression of cyclin D1. nih.gov

Interestingly, in some cell lines, an S/G2 phase arrest has been reported. For instance, in certain AML cell lines, obatoclax induced an S/G2 cell cycle block at concentrations that were growth-inhibitory but did not induce apoptosis. nih.govchemsrc.com In MLL-rearranged infant acute lymphoblastic leukemia cells, an increase in the S-phase population was observed following treatment. ashpublications.org

Cell TypeCell Cycle EffectAssociated Molecular ChangesReference
Colorectal Cancer (CRC)G1-phase arrestDownregulation of Cyclin D1; Upregulation of p21 and p27 plos.org
Oral Squamous Cell Carcinoma (OSCC)G1-phase arrestNot specified medchemexpress.com
Esophageal CancerG1/G0-phase arrestActivation of p38/p21(waf1/Cip1) pathway
Acute Myeloid Leukemia (AML)G0/G1 phase arrestReduced expression of Cyclin D1 nih.gov
Thyroid CancerG0/G1 phase arrestReduced expression of Cyclin D1 nih.gov
Acute Myeloid Leukemia (AML)S/G2 phase arrestObserved at growth-inhibitory, non-apoptotic doses nih.govchemsrc.com
Infant Acute Lymphoblastic LeukemiaIncreased S-phase populationVariable effect ashpublications.org

Subcellular Localization and Organelle-Specific Effects (e.g., Lysosomal Accumulation)

A significant aspect of obatoclax mesylate's mechanism of action involves its subcellular localization and its effects on specific organelles, particularly lysosomes.

Utilizing its intrinsic autofluorescence, studies have shown that obatoclax rapidly accumulates within the lysosomes of cancer cells. oncotarget.comresearchgate.net In both mouse and human thyroid cancer cells, confocal imaging revealed a punctate cytoplasmic pattern within minutes of treatment, which was confirmed to co-localize with lysosomes, not mitochondria. oncotarget.com

This accumulation within lysosomes has profound functional consequences. Obatoclax, being a weak base, becomes protonated and trapped within the acidic environment of the lysosome, leading to lysosomal alkalinization. oncotarget.comnih.gov This neutralization of lysosomal pH impairs the function of lysosomal enzymes, such as cathepsins, and blocks the final degradative stage of autophagy. oncotarget.comnih.govnih.gov

The key organelle-specific effects include:

Lysosomal Accumulation: Obatoclax is sequestered in lysosomes. oncotarget.comnih.govnih.gov

Lysosomal Alkalinization: It raises the pH of the lysosomal interior. oncotarget.comnih.gov

Inhibition of Autophagic Flux: By impairing lysosomal function, it causes a buildup of autophagosomes. oncotarget.comnih.gov

Reduced Cathepsin Expression: Treatment with obatoclax has been shown to decrease the expression of lysosomal proteases like cathepsins B, D, and L. nih.gov

These effects on lysosomes are considered a crucial, and in some cases, a primary mechanism of obatoclax-induced cytotoxicity, independent of its Bcl-2 inhibitory function. oncotarget.comnih.govnih.gov For instance, in esophageal and ovarian cancer cells, the impairment of lysosomal function has been directly linked to cell death. nih.govnih.gov

Preclinical Efficacy and Application in Disease Models Excluding Human Data

In Vitro Efficacy in Diverse Malignant Cell Lines

Obatoclax has shown potent single-agent anticancer activity in cell lines derived from various hematological malignancies. nih.gov This includes acute myeloid leukemia (AML), mast cell leukemia, acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), lymphoma, and multiple myeloma. nih.gov The compound has been shown to induce cell death, cause cell cycle arrest, and reduce the colony-forming ability of these malignant cells. nih.gov

In studies on leukemia , obatoclax inhibited the growth of AML cell lines such as HL-60, U937, OCI-AML3, and KG-1. targetmol.com It also induced apoptosis in AML CD34+ progenitor cells. targetmol.com For infant acute lymphoblastic leukemia, obatoclax demonstrated potent cytotoxicity in both MLL-rearranged and MLL-germline leukemia cells, with half-maximal effective concentrations (EC50s) being lower than the maximal plasma concentration observed in adults for a majority of patient samples. ashpublications.org This suggests that the drug can overcome the intrinsic resistance to cell death often seen in MLL-rearranged infant ALL. ashpublications.org

In lymphoma cell lines, obatoclax has demonstrated the ability to induce cell death and potentiate the effects of other therapeutic agents. nih.govscispace.com For instance, it has been shown to restore sensitivity to rituximab (B1143277) in chemoresistant lymphoma cells. nih.gov

In multiple myeloma , obatoclax potently inhibited the viability of 15 out of 16 human myeloma cell lines (HMCLs), with a median IC50 value of 246 nM. ashpublications.org This cytotoxic effect was observed even in cell lines resistant to conventional therapies like melphalan (B128) and dexamethasone. ashpublications.org The sensitivity to obatoclax in these cell lines was correlated with the absence or low expression of the anti-apoptotic protein Bcl-xL. ashpublications.org

Table 1: In Vitro Efficacy of Obatoclax in Hematological Malignancy Cell Lines This table is interactive. Users can sort columns and search for specific data.

Malignancy Cell Line(s) Key Findings Reference(s)
Acute Myeloid Leukemia HL-60, U937, OCI-AML3, KG-1 Inhibition of cell growth. targetmol.com
Acute Myeloid Leukemia Primary AML cells Inhibited clonogenic growth (IC50 < nmol/L). apexbt.com
Acute Myeloid Leukemia AML CD34+ progenitor cells Induced apoptosis (average IC50 of 3.59 µM). targetmol.com
Infant Acute Lymphoblastic Leukemia MLL-rearranged & MLL-germline Potent cytotoxicity, overcoming intrinsic resistance. ashpublications.org
Chronic Lymphocytic Leukemia Primary CLL cells Induced apoptosis. nih.govresearchgate.net
Lymphoma Not specified Induced cell death, restored rituximab sensitivity. nih.gov

Obatoclax mesylate has demonstrated broad in vitro activity against a variety of solid tumor cell lines. nih.gov It induces cell death at nanomolar concentrations in cell types including non-small-cell lung, prostate, colon, cervical, breast, and ovarian cancers. nih.gov

For lung cancer , particularly small cell lung cancer (SCLC) which is often resistant to treatment, obatoclax has shown promise. usf.edu It has been observed to enhance the cell-killing effects of paclitaxel (B517696) in SCLC cell lines. usf.edu In non-small cell lung cancer (NSCLC) cell lines, synergy has been reported between obatoclax and cisplatin (B142131). nih.gov The IC50 values for obatoclax in human lung cancer cell lines have been reported to range from 1.33 to 15.4 μM. aai.org

In colorectal cancer cell lines such as HCT116, HT-29, and LoVo, obatoclax inhibits cell proliferation and suppresses the ability of the cells to form colonies. mdpi.com It induces a G1-phase cell cycle arrest and promotes the degradation of cyclin D1. mdpi.com A dose- and time-dependent reduction in cell numbers was observed in these cell lines. medchemexpress.com

Studies on oral cancer have shown that obatoclax potently inhibits the clonogenic potential of oral squamous cell carcinoma (OSCC) cells, with complete inhibition at concentrations between 200–400 nM. oncotarget.comnih.gov This effect was correlated with the expression levels of the Mcl-1 protein. nih.gov

In esophageal cancer cells, including those resistant to cisplatin, obatoclax has been shown to cause cytotoxicity and decrease the cells' self-renewal capacity. nih.gov The IC50 values for colony formation were in the nanomolar range for both cisplatin-sensitive and -resistant cell lines. nih.gov Obatoclax has also been found to induce autophagy in the esophageal cancer cell line EC9706. creative-enzymes.com

Furthermore, obatoclax has been shown to inhibit the growth of cervical cancer (HeLa) cells and has demonstrated activity against thyroid carcinoma models. targetmol.comcaymanchem.com

Table 2: In Vitro Efficacy of Obatoclax in Solid Tumor Cell Lines This table is interactive. Users can sort columns and search for specific data.

Tumor Type Cell Line(s) Key Findings Reference(s)
Lung Cancer (SCLC) 86M1 Synergizes with paclitaxel to enhance apoptosis. usf.edu
Lung Cancer (NSCLC) Not specified Synergizes with cisplatin. nih.gov
Colorectal Cancer HCT116, HT-29, LoVo Inhibits proliferation, suppresses colony formation, induces G1 arrest. mdpi.commedchemexpress.com
Oral Cancer (OSCC) DOK, AW8507, AW13516, SCC029B Potent inhibition of clonogenic potential (IC50s: 67.5-110 nM). nih.gov
Esophageal Cancer EC109, HKESC-1 (and cisplatin-resistant variants) Decreased cell viability and colony formation (IC50s: 0.024-0.064 µM). nih.gov
Cervical Cancer HeLa Inhibition of cell growth. caymanchem.com

The preclinical efficacy of obatoclax extends to primary cells isolated directly from patients, which are often considered more clinically relevant than established cell lines. As a single agent, obatoclax has demonstrated anticancer activity in primary cells from patients with AML, mast cell leukemia, systemic mastocytosis, ALL, CLL, lymphoma, and multiple myeloma. nih.gov

In primary AML samples, obatoclax inhibited clonogenic growth with IC50 values in the nanomolar range. apexbt.com Similarly, it induced potent cytotoxic responses against patient-derived multiple myeloma cells. ashpublications.org For infant ALL, obatoclax showed significant in vitro activity in diagnostic leukemia cells from 54 infants, further highlighting its potential in this patient population. ashpublications.org Studies have also shown that obatoclax can induce apoptosis in human B-CLL cells when treated ex vivo. nih.govresearchgate.net

The compound has also been evaluated in patient-derived cultures from solid tumors. For instance, it inhibits the growth of primary cancer isolates from various tumor types. caymanchem.comvincibiochem.it

Solid Tumor Models (e.g., Lung, Breast, Colon, Ovarian, Cervical, Prostate, Oral, Esophageal, Glioblastoma, Thyroid Carcinoma)

In Vivo Efficacy in Non-Human Animal Models

Obatoclax has demonstrated single-agent antitumor activity in mouse xenograft models of various cancers. nih.gov This includes models of cervical, prostate, breast, and colon cancer. nih.gov In SCID mice bearing human C33A cervical carcinoma tumors, obatoclax exhibited high antitumor activity. selleckchem.com

In a xenograft model of oral cancer using the SCC029B cell line, obatoclax showed potent single-agent antitumor activity, with a significant reduction in tumor volume. oncotarget.com The compound has also exhibited potent antitumor activity in a dose-dependent manner in other xenograft mouse models. medchemexpress.com

Furthermore, in xenograft models of hematological malignancies, combining obatoclax with other agents has shown significant therapeutic effects. For example, in a multiple myeloma xenograft model, the combination of obatoclax and carfilzomib (B1684676) substantially suppressed tumor growth. apexbt.com Similarly, in a lymphoma model, combining obatoclax with an oncolytic virus significantly reduced xenograft tumor volume. nih.gov

Information regarding the efficacy of obatoclax in syngeneic models and genetically engineered mouse models (GEMMs) is less extensively reported in the provided search results. However, one study mentioned the use of a [Pten,Trp53]thyr−/− mouse model for thyroid cancer, where obatoclax was evaluated. targetmol.com Another study indicated that obatoclax has been tested in various preclinical models, which may include syngeneic and GEMM models, but specific details on the outcomes in these models are not provided. dovepress.com

Xenograft Models of Cancer

Modulation of Immune Cell Subsets in Preclinical Models

The pan-Bcl-2 inhibitor, obatoclax mesylate, has demonstrated significant immunomodulatory properties in preclinical investigations by altering the composition and function of various immune cell subsets. tandfonline.comnih.gov These studies have highlighted its potential to shift the balance within the tumor microenvironment from an immunosuppressive to an anti-tumor state. tandfonline.comnih.gov

Preclinical research has consistently shown that different T-cell subsets exhibit varying degrees of sensitivity to obatoclax. nih.govaai.orgnih.gov Notably, regulatory T cells (Tregs) have been identified as being more susceptible to obatoclax-induced apoptosis compared to effector T cells. aai.orgnih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) from both healthy donors and ovarian cancer patients revealed that Tregs are significantly more sensitive to obatoclax than conventional CD4+ T cells. aai.orgnih.gov

The activation status of T cells appears to be a key determinant of their sensitivity to obatoclax. tandfonline.comnih.govaai.orgnih.gov Early-activated T cells, which are characterized by the expression of markers like CD69, are more susceptible to the cytotoxic effects of obatoclax than mature, prolonged-activated T cells. tandfonline.comaai.orgnih.gov This differential sensitivity is observed in both CD4+ and CD8+ T-cell populations. aai.orgnih.gov Specifically, early-activated CD4+ and CD8+ T cells show a greater increase in apoptosis following treatment with obatoclax compared to their prolonged-activated counterparts. aai.orgnih.gov It has been suggested that the higher expression of CD69 on Tregs compared to non-Treg CD4+ T cells could explain their increased sensitivity to the compound. aai.orgnih.gov

Furthermore, non-memory (CD45RA+) T cells have been found to be more sensitive to obatoclax than memory (CD45RA−) T cells. nih.govaai.orgnih.gov Treatment with obatoclax resulted in a significant decrease in the proportion of non-memory CD4+ and CD8+ T cells, while the memory T-cell population was preserved. aai.orgnih.gov This preservation of memory T cells is significant as they are crucial for long-term anti-tumor immunity. tandfonline.com

Table 1: Differential Sensitivity of Human T-Cell Subsets to Obatoclax (GX15-070) in vitro

T-Cell Subset Sensitivity to Obatoclax Key Findings Reference
Regulatory T cells (Tregs) High Significantly more sensitive than effector CD4+ T cells. aai.orgnih.gov Higher sensitivity may be linked to higher expression of the early activation marker CD69. aai.orgnih.gov aai.orgnih.gov
Effector T cells (CD4+ & CD8+) Activation-Dependent Early-activated T cells are more sensitive than prolonged-activated, mature T cells. tandfonline.comaai.orgnih.gov tandfonline.comaai.orgnih.gov
Memory T cells (CD45RA−) Low The proportion of memory T cells is preserved after treatment. nih.govaai.orgnih.gov nih.govaai.orgnih.gov
Non-memory T cells (CD45RA+) High The proportion of non-memory T cells is significantly decreased after treatment. aai.orgnih.gov aai.orgnih.gov

Obatoclax has been shown to profoundly impact the key markers and functional molecules of Tregs. aai.orgnih.gov In vitro treatment of PBMCs from ovarian cancer patients with obatoclax led to a dose-dependent downregulation of Forkhead box P3 (FOXP3) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) in Tregs. nih.govaai.orgnih.gov FOXP3 is a master transcription factor essential for the development and immunosuppressive function of Tregs, while CTLA-4 is a critical inhibitory receptor. aai.org

The reduction in FOXP3 and CTLA-4 expression was observed at varying concentrations of obatoclax, indicating a direct effect on the Treg phenotype. aai.orgnih.gov This downregulation contributes to the decreased suppressive function of Tregs, further supporting the potential of obatoclax to alleviate immunosuppression within the tumor microenvironment. aai.orgnih.govnih.gov

Table 2: Effect of Obatoclax (GX15-070) on Treg Markers in vitro

Marker Effect of Obatoclax Significance Reference
FOXP3 Dose-dependent downregulation Reduces the lineage stability and suppressive function of Tregs. nih.govaai.orgnih.gov
CTLA-4 Dose-dependent downregulation Diminishes the inhibitory signaling capacity of Tregs. nih.govaai.orgnih.gov

A critical outcome of the differential sensitivity of T-cell subsets to obatoclax is the favorable shift in the ratio of effector T cells to regulatory T cells. aai.orgnih.gov In preclinical models using PBMCs from ovarian cancer patients, treatment with obatoclax resulted in a significant increase in both the CD8+:Treg and CD4+:Treg ratios. aai.orgnih.govnih.gov

This alteration of the immune cell balance is a direct consequence of the dual action of obatoclax: the preferential elimination of immunosuppressive Tregs and the relative preservation of effector and memory T cells. nih.govaai.orgnih.gov An increased ratio of cytotoxic CD8+ T cells and helper CD4+ T cells to Tregs within the tumor microenvironment is strongly associated with enhanced anti-tumor immune responses. aai.org These findings from preclinical studies provide a strong rationale for investigating obatoclax in combination with immunotherapies, where tipping the balance in favor of effector T cells is a key therapeutic goal. aai.orgnih.gov

Table 3: Impact of Obatoclax (GX15-070) on T-Cell Ratios in PBMCs from Ovarian Cancer Patients

Ratio Effect of Obatoclax Treatment Implication Reference
CD8+:Treg Increased Enhances the cytotoxic potential against tumor cells. aai.orgnih.govnih.gov
CD4+:Treg Increased Promotes a more robust anti-tumor helper T-cell response. aai.orgnih.govnih.gov

Mechanisms of Cellular Resistance to Obatoclax Mesylate

Intrinsic Resistance Pathways

Intrinsic resistance refers to the inherent ability of cancer cells to evade the effects of a drug prior to its administration. This can be mediated by the baseline molecular characteristics of the tumor.

The overexpression of anti-apoptotic proteins is a common mechanism of resistance to chemotherapy. nih.gov Myeloid cell leukemia 1 (MCL-1) is a particularly important member of the BCL-2 family, and its elevated expression is linked to multi-drug resistance. oncotarget.com While Obatoclax is designed to antagonize MCL-1, the levels and regulation of this protein are critical determinants of sensitivity. nih.govnih.gov

MCL-1 as a Resistance Factor: High expression of MCL-1 can confer resistance to other BCL-2 inhibitors like ABT-737, a resistance that can be overcome by Obatoclax. nih.govoncotarget.com In human oral cancer cell lines, sensitivity to Obatoclax directly correlated with the expression levels of MCL-1. nih.gov

Feedback Upregulation: Some cancer cells can respond to BCL-2 inhibition with a protective feedback mechanism. In human melanoma cells, treatment with Obatoclax was found to induce the unfolded protein response (UPR), which in turn led to the upregulation of MCL-1, limiting the drug's apoptotic effects. plos.org Similarly, castration-resistant prostate cancer cells react to Obatoclax exposure with an upregulation of MCL-1 expression, in contrast to androgen-sensitive cells where its expression decreases. oncotarget.com This suggests that in certain contexts, cells can adaptively upregulate the very target of the drug to mitigate its effects.

The efficacy of Obatoclax is not solely dependent on its ability to inhibit anti-apoptotic proteins; it also relies on the presence and function of pro-apoptotic effector proteins, namely BAX and BAK. nih.gov

BAX/BAK Dependence: The induction of apoptosis by Obatoclax is dependent on the pro-apoptotic proteins BAX and BAK. nih.gov Obatoclax functions by interfering with the sequestration of BAK by MCL-1 at the mitochondrial outer membrane, thereby freeing BAK to trigger apoptosis. nih.gov

Loss of Pro-Apoptotic Effectors: A potential mechanism of intrinsic resistance is the reduced expression or functional loss of these essential pro-apoptotic mediators. For instance, a loss of the cell death-inducing activity of Obatoclax was noted in PC-3 prostate cancer cells, which has been previously linked to decreased or absent expression of BAX and BAK. oncotarget.com If these downstream effectors are not available, inhibiting their upstream repressors (like MCL-1) becomes ineffective.

The genetic background of a cancer cell can profoundly influence its response to targeted therapies. In glioblastoma (GBM), the status of the Phosphatase and Tensin Homolog (PTEN) gene is a critical factor.

PTEN and Treatment Resistance: The PI3K/PTEN/Akt signaling pathway is a central regulator of cell growth, survival, and therapy resistance in GBM. researchgate.net Loss of the tumor suppressor PTEN, a common event in glioblastoma, leads to hyperactivation of this pathway and contributes to resistance against cell death. researchgate.netnih.gov

Overcoming Resistance in PTEN-Deficient Cells: Interestingly, Obatoclax has shown efficacy in overcoming resistance in patient-derived glioblastoma stem-like cells (GSCs), which generally feature PTEN deletions. nih.govnih.gov In this model, Obatoclax synergized with histone deacetylase inhibitors (HDACi) and radiation, treatments to which GSCs often show resistance. nih.govnih.gov This suggests that while PTEN status is a crucial determinant of therapeutic response for many agents, Obatoclax may bypass certain resistance pathways associated with PTEN loss in this specific context.

Dysregulation of Pro-Apoptotic Proteins

Preclinical Strategies for Overcoming Obatoclax Mesylate Resistance

Preclinical research has explored various strategies to circumvent or overcome cellular resistance to the pan-Bcl-2 inhibitor, obatoclax mesylate. These approaches primarily involve the use of obatoclax in combination with other therapeutic agents or the implementation of specific sequential treatment schedules to enhance its cytotoxic effects and overcome resistance mechanisms.

The rationale for using obatoclax in combination therapies is to target multiple, often redundant or independent, survival pathways simultaneously, thereby preventing or overcoming resistance. scispace.com Preclinical studies have demonstrated synergistic or additive anti-cancer effects when obatoclax is combined with a wide range of therapeutic agents, including other BH3 mimetics, proteasome inhibitors, histone deacetylase (HDAC) inhibitors, conventional chemotherapeutics, and targeted therapies.

A key mechanism that combination strategies aim to exploit is the reliance of cancer cells on multiple anti-apoptotic Bcl-2 family members. For instance, resistance to the Bcl-2/Bcl-xL/Bcl-w-selective antagonist ABT-737 is often mediated by high levels of Mcl-1, a protein that is not effectively targeted by ABT-737. pnas.org As obatoclax can antagonize Mcl-1, its combination with ABT-737 has been shown to overcome this Mcl-1-mediated resistance. pnas.org

Similarly, the proteasome inhibitor bortezomib (B1684674) can lead to the accumulation of Mcl-1, conferring resistance. pnas.org Preclinical models of mantle cell lymphoma (MCL) and multiple myeloma have shown that obatoclax synergizes with bortezomib by inhibiting this Mcl-1 accumulation and promoting its interaction with the pro-apoptotic protein Noxa, thereby facilitating apoptosis. scispace.comnih.govashpublications.org

In glioblastoma stem-like cells, obatoclax has been shown to synergize with the HDAC inhibitors SAHA and LBH589, and to sensitize these resistant cells to radiotherapy. The combination effectively decreased levels of Bcl-xL and Mcl-1 and increased apoptosis. nih.gov

The combination of obatoclax with conventional chemotherapy has also proven effective in preclinical models. It has been shown to overcome resistance to paclitaxel (B517696) in urothelial cancer cells, oxaliplatin (B1677828) in colorectal cancer cells, and doxorubicin (B1662922) in aggressive thyroid cancer models. mdpi.combioscientifica.com In small cell lung cancer (SCLC) cell lines, obatoclax demonstrated synergy with cisplatin (B142131) and etoposide. nih.gov Furthermore, additive effects have been observed with agents like fludarabine (B1672870) and chlorambucil (B1668637) in chronic lymphocytic leukemia (CLL) cells. nih.gov

Targeted therapies have also been successfully combined with obatoclax. In HER2-positive breast cancer cells that have developed resistance to lapatinib (B449), the combination with obatoclax may enhance sensitivity to apoptosis. d-nb.info In aggressive thyroid carcinomas driven by Kras mutations, obatoclax synergizes with MEK inhibitors to induce cell death. bioscientifica.com

The table below summarizes key preclinical findings for combinatorial approaches involving obatoclax to overcome resistance.

Combination AgentCancer TypeKey Preclinical FindingsReference
Bortezomib (Proteasome Inhibitor)Mantle Cell Lymphoma (MCL), Multiple MyelomaSynergistically induces apoptosis by preventing bortezomib-induced Mcl-1 accumulation. scispace.comnih.govashpublications.org
SAHA, LBH589 (HDAC Inhibitors) & RadiotherapyGlioblastomaSynergizes with HDACi and sensitizes resistant cells to radiotherapy; decreases Bcl-xL and Mcl-1. nih.gov
Paclitaxel (Chemotherapy)Urothelial CancerOvercomes paclitaxel resistance in Mcl-1-overexpressing cells by inducing apoptosis. mdpi.com
Doxorubicin (Chemotherapy)Thyroid CarcinomaSensitizes resistant thyroid cancer cells to doxorubicin-induced cell death. bioscientifica.com
Cisplatin and Etoposide (Chemotherapy)Small Cell Lung Cancer (SCLC)Synergistic effects observed across multiple SCLC cell lines. nih.gov
Fludarabine, Chlorambucil (Chemotherapy)Chronic Lymphocytic Leukemia (CLL)Demonstrates additive cytotoxic effects in CLL cells ex vivo. nih.gov
ABT-737 (BH3 Mimetic)Various CancersOvercomes Mcl-1-mediated resistance to ABT-737. pnas.org
GSK1120212 (MEK Inhibitor)Thyroid CarcinomaSynergizes with MEK inhibition to induce cell death in Kras-mutated tumors. bioscientifica.com
Lapatinib (Tyrosine Kinase Inhibitor)HER2-positive Breast CancerMay sensitize lapatinib-resistant cells to apoptosis. d-nb.info

The timing and sequence of drug administration can be critical factors in determining the efficacy of combination therapies and overcoming resistance. scispace.com Preclinical studies have begun to investigate optimal scheduling for obatoclax to maximize its synergistic potential.

In models of small cell lung cancer (SCLC), preclinical results suggest that the optimal schedule is to "prime" cancer cells with obatoclax before administering chemotherapy agents like cisplatin and etoposide. nih.gov This priming approach is thought to lower the apoptotic threshold of the cells, making them more susceptible to the subsequent cytotoxic effects of chemotherapy.

A study in urothelial cancer cells investigated different sequences of obatoclax and paclitaxel. mdpi.com The results showed that the treatment sequence had a significant impact on the cellular response. For instance, in the paclitaxel-sensitive 5637 cell line, administering obatoclax first had a different effect on the cell cycle compared to when paclitaxel was given first or when both drugs were administered concurrently. In the paclitaxel-resistant HT1197 cell line, all three combination sequences (obatoclax then paclitaxel, paclitaxel then obatoclax, and co-administration) were able to overcome resistance and induce apoptosis. mdpi.com This suggests that while the sequence can modulate the biological effect, the combination itself is key to overcoming resistance in this context.

Conversely, not all combinations exhibit sequence dependence. In preclinical models of mantle cell lymphoma, the synergistic effect of obatoclax and bortezomib was found to be sequence-independent, suggesting that the co-administration or either sequence of administration is effective at inhibiting Mcl-1 accumulation and inducing apoptosis. scispace.comnih.gov Similarly, a study in ovarian cancer cell lines that explored different schedules of administering obatoclax and carboplatin (B1684641) found that altering the sequence did not lead to significant synergy. plos.org

These findings highlight that the importance of treatment sequencing is context-dependent, likely varying with the specific cancer type and the combination agents being used.

The table below summarizes key preclinical findings on sequential treatment strategies involving obatoclax.

Combination Agent(s)Cancer TypeKey Preclinical Findings on SequencingReference
Cisplatin and EtoposideSmall Cell Lung Cancer (SCLC)Optimal schedule involves priming cells with obatoclax before chemotherapy. nih.gov
PaclitaxelUrothelial CancerTreatment sequence affects cell cycle progression; however, all tested sequences overcame paclitaxel resistance. mdpi.com
BortezomibMantle Cell Lymphoma (MCL)Synergy was found to be sequence-independent. scispace.comnih.gov
CarboplatinOvarian CancerAltering the schedule of administration did not result in significant synergy. plos.org

Synergistic Strategies and Combination Therapies with Obatoclax Mesylate Preclinical Focus

Rationale for Rational Combination Therapy Development

Obatoclax mesylate, a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has been the subject of extensive preclinical investigation to realize its full therapeutic potential through combination strategies. nih.govresearchgate.net The primary rationale for developing combination therapies involving obatoclax is to overcome intrinsic and acquired resistance to conventional chemotherapeutics and other targeted agents. nih.govnih.gov Many cancers exhibit dysregulation of the Bcl-2 family, leading to an evasion of apoptosis, a key mechanism of cell death induced by many cancer treatments. nih.govnih.gov By inhibiting pro-survival proteins like Mcl-1, Bcl-xL, and Bcl-2, obatoclax is proposed to lower the threshold for apoptosis, thereby potentiating the cytotoxic effects of other drugs. nih.govscispace.com

Preclinical evidence strongly suggests that the clinical efficacy of obatoclax may be most pronounced when used in rational combination regimens. nih.govresearchgate.net The goal is to create synergistic interactions where the combined effect of the two drugs is greater than the sum of their individual effects. aacrjournals.orgoup.com This approach can potentially allow for the use of lower doses of each agent, which may lead to a better toxicity profile. Furthermore, combination therapies can target multiple survival pathways simultaneously, addressing the heterogeneity of tumor cells and preventing the emergence of resistant clones. nih.govoup.com Preclinical studies have provided the foundational evidence and rationale for numerous clinical trials investigating obatoclax in combination with a variety of other anticancer agents. nih.govaacrjournals.org

Synergistic Interactions with Conventional Chemotherapeutic Agents (Preclinical Studies)

Preclinical research has demonstrated the synergistic potential of combining obatoclax with DNA damaging agents across various cancer types. In non-small-cell lung cancer cell lines, a synergistic relationship between obatoclax and cisplatin (B142131) was observed, linked to the inhibition of the Mcl-1:Bak interaction. nih.gov Further studies in muscle-invasive bladder cancer cells showed that obatoclax enhanced cisplatin-induced apoptosis. In small cell lung cancer (SCLC) cell lines, obatoclax displayed synergy with both cisplatin and etoposide, with the greatest effect seen when cells were "primed" with obatoclax before the administration of the cytotoxic drugs. nih.gov

The combination of obatoclax with doxorubicin (B1662922) has also been explored. In preclinical models of childhood acute lymphoblastic leukemia (ALL), specifically those with MLL-AF4 rearrangement, obatoclax showed extensive in vitro synergy with doxorubicin. nih.govashpublications.org Similarly, in acute myeloid leukemia (AML) cell lines and primary patient samples, obatoclax synergistically induced apoptosis when combined with cytosine arabinoside. plos.orgnih.govresearchgate.net This potentiation of chemotherapy-induced cell death underscores the potential of obatoclax to overcome resistance mediated by anti-apoptotic Bcl-2 proteins.

Table 1: Preclinical Synergistic Effects of Obatoclax with DNA Damaging Agents

Cancer Type Combination Agent Observed Effect Reference(s)
Non-Small-Cell Lung Cancer Cisplatin Synergy, inhibition of Mcl-1:Bak interaction nih.gov
Small Cell Lung Cancer Cisplatin, Etoposide Synergy, enhanced apoptosis nih.gov
Muscle Invasive Bladder Cancer Cisplatin Enhanced apoptosis
Acute Lymphoblastic Leukemia (MLL-AF4) Doxorubicin In vitro synergy nih.govashpublications.org

In the context of hematological malignancies, particularly chronic lymphocytic leukemia (CLL), preclinical studies have shown that obatoclax can work additively with antimetabolites. Ex vivo treatment of human B-CLL cells with obatoclax in combination with either fludarabine (B1672870) or chlorambucil (B1668637) resulted in an additive apoptotic effect. nih.govresearchgate.net This suggests that inhibiting the Bcl-2 pathway can lower the resistance of CLL cells to the cytotoxic effects of these established antimetabolite drugs. These findings provided a strong rationale for clinical trials combining obatoclax with fludarabine-based regimens in CLL patients. nih.govaacrjournals.org

Table 2: Preclinical Additive Effects of Obatoclax with Antimetabolites

Cancer Type Combination Agent Observed Effect Reference(s)
Chronic Lymphocytic Leukemia Fludarabine Additive apoptosis nih.govresearchgate.net

Preclinical investigations have also explored the combination of obatoclax with microtubule-targeting agents. In models of pediatric acute lymphoblastic leukemia with the MLL-AF4 rearrangement, obatoclax demonstrated significant in vitro synergy when combined with vincristine. nih.govashpublications.org This synergistic interaction highlights the potential of obatoclax to enhance the efficacy of a different class of chemotherapeutic agents, further broadening its applicability in combination regimens. These promising preclinical results supported the initiation of clinical trials for pediatric ALL patients combining obatoclax with a multi-drug regimen that includes vincristine. tandfonline.com

Table 3: Preclinical Synergistic Effects of Obatoclax with Microtubule-Targeting Agents

Cancer Type Combination Agent Observed Effect Reference(s)

The synergistic potential of obatoclax with alkylating agents has been demonstrated in preclinical studies of multiple myeloma. In human myeloma cell lines, including those resistant to conventional therapies, obatoclax enhanced the anti-myeloma activity of melphalan (B128). ashpublications.orgnih.govdntb.gov.ua This suggests that obatoclax can overcome resistance mechanisms that limit the effectiveness of alkylating agents in this malignancy.

Table 4: Preclinical Synergistic Effects of Obatoclax with Alkylating Agents

Cancer Type Combination Agent Observed Effect Reference(s)

Microtubule-Targeting Agents (e.g., Vincristine)

Combination with Targeted Therapies (Preclinical Studies)

The therapeutic potential of obatoclax extends to combinations with other targeted agents, aiming to exploit vulnerabilities in cancer cell signaling and survival pathways. Preclinical studies in glioblastoma have shown a high degree of synergy when obatoclax is combined with lapatinib (B449), an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. nih.govoup.com This suggests that simultaneously targeting a growth factor signaling pathway and the apoptosis machinery is a potent strategy for this difficult-to-treat cancer. nih.govoup.com

In acute lymphoblastic leukemia (ALL), preclinical experiments have demonstrated that obatoclax exerts synergistic growth-inhibitory effects when combined with BEZ235, a dual inhibitor of the PI3-kinase and mTOR pathways. oncotarget.com This combination effectively induced apoptosis in ALL cells, highlighting the potential of co-targeting the PI3K/mTOR pathway and the Bcl-2 family of proteins. oncotarget.com Furthermore, in mantle cell lymphoma (MCL) and CLL cell lines, obatoclax and the proteasome inhibitor bortezomib (B1684674) showed synergistic antitumor activity. aacrjournals.org This was attributed to a dual mechanism of decreasing bortezomib-induced Mcl-1 and enhancing the displacement of Bak from Mcl-1. aacrjournals.org

Table 5: Preclinical Synergistic Effects of Obatoclax with Targeted Therapies

Cancer Type Combination Agent Target of Combination Agent Observed Effect Reference(s)
Glioblastoma Lapatinib EGFR, HER2 High synergy nih.govoup.com
Acute Lymphoblastic Leukemia BEZ235 PI3-Kinase, mTOR Synergistic growth inhibition, apoptosis induction oncotarget.com

Proteasome Inhibitors (e.g., Bortezomib)

Preclinical models have demonstrated a synergistic relationship between obatoclax and the proteasome inhibitor bortezomib, particularly in hematological malignancies like mantle cell lymphoma (MCL) and multiple myeloma. aacrjournals.orgnih.govnih.gov Bortezomib treatment can lead to the accumulation of the anti-apoptotic protein Mcl-1, which is a mechanism of resistance. nih.gov Obatoclax counteracts this by inhibiting Mcl-1, thereby restoring the apoptotic pathway. aacrjournals.orgnih.gov

In MCL cell lines and primary cells, the combination of obatoclax and bortezomib has been shown to work in a sequence-independent manner to inhibit Mcl-1 accumulation and promote its interaction with the pro-apoptotic protein Noxa. nih.gov This allows for the activation of BAX and subsequent apoptosis. nih.gov Similarly, in multiple myeloma cell lines, obatoclax enhanced the anti-myeloma activity of bortezomib. ashpublications.org These preclinical findings provided a strong rationale for clinical trials investigating this combination in patients with relapsed or refractory MCL and multiple myeloma. aacrjournals.orgnih.govdovepress.com

Table 1: Preclinical Findings of Obatoclax Mesylate in Combination with Bortezomib

Kinase Inhibitors (e.g., Sorafenib (B1663141), Lapatinib)

The combination of obatoclax with kinase inhibitors has shown promise in preclinical studies across different cancer types.

Sorafenib: In human acute myeloid leukemia (AML) cells, combining obatoclax with the multi-kinase inhibitor sorafenib resulted in pronounced apoptosis and reduced clonogenic growth. researchgate.netashpublications.org Sorafenib was found to trigger a rapid decrease in Mcl-1 levels, leading to an increased binding of the pro-apoptotic protein Bim to Bcl-2 and Bcl-xL. ashpublications.org The addition of obatoclax further enhanced this effect. ashpublications.org Studies in a xenograft mouse model of AML demonstrated that the combination of sorafenib and obatoclax significantly reduced tumor growth and prolonged survival, effects that were only modest with either agent alone. ashpublications.org

Lapatinib: In preclinical models of glioblastoma, the combination of the EGFR/HER2 kinase inhibitor lapatinib with obatoclax mesylate was identified as one of the most synergistic combinations. oup.comresearchgate.net This synergy was observed in long-term assays on patient-derived glioblastoma cultures. oup.comresearchgate.net Furthermore, in breast cancer cells that had acquired resistance to lapatinib, treatment with obatoclax induced significant apoptosis. nih.gov This suggests that acquired resistance to lapatinib may sensitize cells to the effects of obatoclax. nih.gov In another study, obatoclax was shown to overcome resistance to lapatinib in HER2-amplified breast cancer. nih.gov

Epigenetic Modulators (e.g., Histone Deacetylase Inhibitors SAHA, LBH589)

Preclinical research in patient-derived glioblastoma stem-like cells (GSCs) has explored the combination of obatoclax with histone deacetylase (HDAC) inhibitors, SAHA (vorinostat) and LBH589 (panobinostat). nih.gov Obatoclax was found to synergize with both SAHA and LBH589, and it sensitized the GSCs to the combination of HDAC inhibitors and radiation therapy. nih.gov The triple combination of SAHA, obatoclax, and radiation was particularly effective, leading to increased caspase-3/7 activity and the elimination of Bcl-xL protein levels. nih.gov This suggests that inhibiting the Bcl-2 pathway with obatoclax can overcome resistance to HDAC inhibitors as radiosensitizers in this context. nih.gov

ER Stress Inducers (e.g., Thapsigargin)

In glioblastoma cultures, the combination of lapatinib and thapsigargin, an agent that induces endoplasmic reticulum (ER) stress, was found to be highly synergistic. oup.comresearchgate.net While this specific search did not yield direct preclinical studies of obatoclax with thapsigargin, it is noteworthy that obatoclax itself has been shown to induce ER stress responses in human melanoma cells. nih.gov Furthermore, a study on multiple myeloma demonstrated that obatoclax induced a protective ER stress response, which could be overcome by the addition of a Smac mimetic, leading to synergistic cell death. nih.gov This indicates a potential interplay between Bcl-2 inhibition, ER stress, and cell death pathways that could be exploited in combination therapies.

Combination with Immunomodulatory Agents (Preclinical Studies)

Emerging preclinical evidence suggests that obatoclax can be effectively combined with immunomodulatory agents to enhance anti-tumor immunity.

Recombinant Poxviral-Based Vaccines

In a preclinical mouse model, the combination of obatoclax (referred to as GX15-070) with a recombinant poxviral-based vaccine (CEA/TRICOM) was investigated. nih.govnih.gov It was observed that the timing of administration was crucial for optimal efficacy. nih.govtandfonline.com Early-activated T lymphocytes were more sensitive to GX15-070 than mature, prolonged-activated T cells. nih.govnih.gov Therefore, a sequential treatment regimen, where the vaccine is administered before obatoclax, was found to be the most effective in reducing orthotopic pulmonary tumors. nih.govnih.gov This scheduling allows T cells to mature and become more resistant to the effects of obatoclax. tandfonline.com Additionally, GX15-070 was shown to reduce the suppressive function of regulatory T cells (Tregs). nih.gov

Immune Checkpoint Inhibitors (e.g., Anti-PD-1 Antibody)

Preclinical studies in a murine hepatocellular carcinoma (HCC) model have demonstrated the synergistic anti-tumor effects of combining obatoclax with an anti-PD-1 antibody. researchgate.netnih.gov While obatoclax alone could directly inhibit HCC cell growth in vitro and modestly suppress tumor development in vivo, the combination therapy led to enhanced tumor suppression and prolonged survival of tumor-bearing mice. researchgate.netnih.gov The mechanism behind this synergy involves obatoclax sensitizing HCC cells to T cell-mediated killing. researchgate.netnih.gov The combination therapy also promoted the activation of T cells and the expression of effector cytokines both in the spleen and within the tumor microenvironment. researchgate.net

Table 2: Preclinical Findings of Obatoclax Mesylate in Combination with Immunomodulatory Agents

Molecular Basis of Observed Synergism (e.g., Mcl-1 inhibition, Apoptotic Threshold Lowering)

The preclinical rationale for using Obatoclax Mesylate in combination therapies is primarily rooted in its function as a BH3 mimetic that antagonizes a broad spectrum of anti-apoptotic Bcl-2 family proteins. scispace.comnih.govresearchgate.netnih.gov This broad-spectrum activity, particularly its ability to inhibit Myeloid Cell Leukemia 1 (Mcl-1), forms the molecular basis for its synergistic effects with other anti-cancer agents. scispace.comnih.gov The greatest clinical potential of BH3 mimetics like obatoclax may lie in their capacity to lower the apoptotic threshold, thereby sensitizing cancer cells to the effects of other treatments. scispace.comnih.gov

Mcl-1 Inhibition: A Key Synergistic Mechanism

A recurring theme in preclinical studies is the role of Mcl-1 in conferring resistance to various cancer therapies, including those targeting other Bcl-2 family members. nih.govaai.orgnih.gov For instance, the Bcl-2/Bcl-xL/Bcl-w selective antagonist ABT-737 is rendered ineffective in cells that overexpress Mcl-1. nih.govnih.govekb.eg Obatoclax has been shown to overcome this Mcl-1-mediated resistance. nih.govekb.eg By directly binding to and inhibiting Mcl-1, obatoclax prevents it from sequestering pro-apoptotic proteins like Bak. nih.govnih.govashpublications.orgnih.gov This releases the "brakes" on apoptosis, allowing other agents to effectively trigger cell death.

A prime example of this synergy is seen in combination with the proteasome inhibitor bortezomib in mantle cell lymphoma (MCL) models. Treatment with bortezomib alone can lead to the accumulation of Mcl-1, as its proteasomal degradation is blocked. Obatoclax counteracts this by inhibiting the accumulated Mcl-1, leading to the release of pro-apoptotic proteins and subsequent cell death. scispace.com Similarly, in acute myeloid leukemia (AML) cells, obatoclax has been shown to synergistically induce apoptosis with agents like cytosine arabinoside and to potentiate the effects of other established drugs. plos.org

Lowering the Apoptotic Threshold

Cancer cells often survive by overexpressing anti-apoptotic Bcl-2 proteins, which sequester pro-apoptotic effector proteins like Bax and Bak, as well as BH3-only sensitizer (B1316253) proteins like Bim. nih.govcaymanchem.com This creates a high threshold for initiating apoptosis. Obatoclax functions by mimicking the action of BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL. ashpublications.orgcaymanchem.comresearchgate.net This action displaces the pro-apoptotic proteins, effectively "priming" the cell for apoptosis. nih.govresearchgate.net

When combined with another therapeutic agent that induces cellular stress or DNA damage, this lowered threshold means that a weaker pro-apoptotic signal is required to push the cell over the edge into programmed cell death. For example, in combination with the multi-kinase inhibitor sorafenib, obatoclax potently enhances apoptosis in human myeloid leukemia cells through a Bim-dependent process. ashpublications.org Obatoclax frees Bim from Mcl-1 and Bcl-2, while sorafenib may provide the complementary signal needed to fully activate the apoptotic cascade. ashpublications.org This cooperation lowers the apoptotic threshold more effectively than either agent alone. ashpublications.org

The tables below summarize the molecular basis for synergism observed in various preclinical models.

Table 1: Molecular Mechanisms of Obatoclax Synergism in Preclinical Cancer ModelsCombination AgentCancer ModelKey Molecular EventsSynergistic OutcomeReferenceBortezomibMantle Cell Lymphoma (MCL)Bortezomib induces Mcl-1 accumulation; Obatoclax inhibits the accumulated Mcl-1, increasing its interaction with Noxa and allowing BAX to induce apoptosis.Enhanced apoptosis.scispace.comSorafenibHuman Myeloid LeukemiaObatoclax releases Bim from Mcl-1 and Bcl-2. The combination cooperates to lower the apoptotic threshold via a Bim-dependent process.Potentiation of apoptosis and inhibition of tumor growth.ashpublications.orgHDAC Inhibitors (SAHA, LBH589)Glioblastoma Stem-like Cells (GSC)The combination effectively decreases levels of anti-apoptotic proteins Bcl-XL and Mcl-1, leading to increased caspase-3/7 activity.Synergistic cell death and sensitization to radiation.genesandcancer.comABT-737Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL)Obatoclax inhibits Mcl-1, overcoming the primary mechanism of resistance to the Bcl-2/Bcl-xL inhibitor ABT-737.Synergistic induction of apoptosis.nih.govplos.orgIonizing Radiation (IR)Oral Squamous Cell Carcinoma (OSCC)Obatoclax inhibits Mcl-1, a known radioresistance factor.Significant inhibition of clonogenic survival compared to IR alone.nih.govTable 2: Effects of Obatoclax Combinations on Bcl-2 Family Protein LevelsTreatmentCancer ModelEffect on Bcl-XLEffect on Mcl-1ReferenceObatoclaxGlioblastoma (GS257)Decreased at 48h, returned to control levels at 72h.No significant change noted.genesandcancer.comSAHA (HDACi)Glioblastoma (GS257)Induced at 48h, returned to control levels at 72h.No significant change noted.genesandcancer.comObatoclax + SAHA/RTxGlioblastoma (GS257)Decreased levels.Decreased levels, with evidence of Mcl-1 cleavage (associated with apoptosis).genesandcancer.comObatoclaxAndrogen-sensitive Prostate CancerNot specified.Decreased expression.oncotarget.com

Advanced Research Methodologies and Emerging Directions in Obatoclax Mesylate Studies

Application of Omics Technologies for Mechanistic Elucidation

The era of "omics" has provided unprecedented opportunities to dissect the molecular intricacies of diseases like cancer, enabling a more targeted therapeutic approach. biorxiv.org These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, are instrumental in understanding the mechanisms of action of drugs like Obatoclax mesylate and in identifying biomarkers for predicting treatment response. biorxiv.orgnih.gov

Genomics and Transcriptomics in Response Profiling

Genomic and transcriptomic analyses of cancer cell lines and patient tissues have been crucial in identifying molecular signatures that correlate with sensitivity or resistance to Obatoclax mesylate. biorxiv.orggorgoulis.gr For instance, studies integrating transcriptomic data have been used to classify tumors into subtypes with differential sensitivity to various drugs, including Obatoclax mesylate. nih.gov In gastric cancer, a "mixed subtype" was identified as being more sensitive to a panel of drugs that included Obatoclax mesylate. nih.gov

Furthermore, association rule mining, a data analysis technique, has been applied to large-scale pharmacogenomics data from cancer cell line encyclopedias to elucidate resistance mechanisms. biorxiv.orgdoi.org One such analysis revealed that low expression of the gene SMAD3 in small cell lung cancer (SCLC) cell lines correlated with increased levels of BCL-2 and resistance to BCL-2 inhibitors like Obatoclax mesylate. biorxiv.orgdoi.org This highlights a specific molecular pathway contributing to drug resistance.

Advances in single-cell RNA sequencing (scRNA-seq) are further refining our understanding of the tumor microenvironment and its influence on drug response. dovepress.com This technology allows for the characterization of distinct cell subpopulations and their gene expression profiles, which can inform the development of more targeted therapies. dovepress.com

Proteomics and Metabolomics for Pathway Identification

Proteomic and metabolomic approaches provide a functional readout of the cellular state, complementing genomic and transcriptomic data. These technologies are used to identify the protein and metabolite changes that occur in response to drug treatment, thereby mapping the affected cellular pathways. escholarship.orgmdpi.com

In the context of Obatoclax mesylate, which targets the BCL-2 family of proteins, proteomics can confirm the engagement of these targets and identify downstream effects on the apoptotic machinery. researchgate.netnih.gov For example, studies have shown that Obatoclax treatment leads to the activation of BAX/BAK, key effector proteins in the intrinsic apoptosis pathway. nih.gov

Metabolomics has been used to uncover metabolic vulnerabilities in cancer and to understand how drugs like Obatoclax mesylate impact cellular metabolism. researchgate.net For instance, unbiased metabolomics identified elevated levels of the oncometabolite 2-hydroxyglutarate (2HG) in certain cancers, revealing a potential therapeutic target. researchgate.net Studies on the metabolic effects of Obatoclax have shown its ability to reduce oxidative phosphorylation (OXPHOS) in leukemia stem cells, suggesting a mechanism beyond direct BCL-2 inhibition. researchgate.net Integrated multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, are increasingly being used to create a comprehensive picture of drug action and to identify novel therapeutic strategies. nih.govamegroups.cn

Structure-Activity Relationship (SAR) Studies of Obatoclax and Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. mdpi.combiorxiv.orgresearchgate.net These studies are crucial for optimizing lead compounds like Obatoclax to improve their potency, selectivity, and pharmacokinetic properties. mdpi.com

Characterization of Chemical and Functional Groups for Biological Activity

Obatoclax is a synthetic analog of prodigiosin (B1679158), a natural product with anticancer properties. csic.espnas.org Its structure features an indole (B1671886) ring system linked to a dipyrrin (B1230570) moiety. tocris.comwikipedia.org SAR studies have been conducted on Obatoclax and related compounds to identify the key chemical and functional groups responsible for its activity as a BCL-2 inhibitor. mdpi.comresearchgate.net

Molecular modeling and experimental studies have shown that specific functional groups on the Obatoclax molecule are critical for its binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins. nih.gov For example, the 3-methoxy group on the pyrrole (B145914) ring has been predicted to penetrate the P2 pocket of the Mcl-1 binding site. nih.gov A derivative of Obatoclax lacking this methoxy (B1213986) group failed to inhibit Mcl-1, demonstrating the importance of this functional group for its activity against this specific BCL-2 family member. nih.gov

Furthermore, the indole-based scaffold of Obatoclax has been a rational basis for the design of new BCL-2 inhibitors. mdpi.com Hybridization of this indole scaffold with other heterocyclic moieties, such as oxadiazole and triazole, has led to the development of novel compounds with potent anticancer activity. mdpi.com

Exploration of Novel Prodigiosin Analogs

The promising anticancer activity of prodigiosin and its synthetic analog Obatoclax has spurred the exploration of other novel prodigiosin analogs. csic.esaacrjournals.org Researchers have synthesized new series of analogs with modifications aimed at improving their pharmacological properties. aacrjournals.org

One strategy involves the introduction of carboxylic acid groups, either directly on the C-ring of the prodigiosin core or on a side chain. aacrjournals.org This modification allows for further derivatization of the molecule. Preliminary studies have shown that some of these new analogs can inhibit cancer cell proliferation at micromolar concentrations and induce p53 transcriptional reporter activity in cancer cells with mutated p53. aacrjournals.org

The ongoing research in this area focuses on elucidating the signaling mechanisms of these new analogs, identifying their molecular targets, and evaluating their efficacy in preclinical models, both as single agents and in combination with other therapies. aacrjournals.org

Innovative Preclinical Model Systems in Obatoclax Mesylate Research

The development and use of innovative preclinical models are essential for accurately predicting the clinical efficacy of anticancer drugs like Obatoclax mesylate. oncotarget.comtandfonline.com These models aim to better recapitulate the complexity and heterogeneity of human cancers.

Genetically engineered mouse models (GEMMs) that faithfully mimic the genetic and clinical features of human cancers have become invaluable tools. oncotarget.com For example, GEMMs of thyroid cancer have been used to study the efficacy of Obatoclax and to identify mechanisms of resistance. oncotarget.com These models have shown that Obatoclax can effectively reduce tumor growth and induce cell death in aggressive thyroid carcinomas. oncotarget.com

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are another powerful preclinical tool. PDX models are thought to better represent the heterogeneity of the original tumor and are being used to test the efficacy of new drugs and drug combinations. tandfonline.com

In addition to in vivo models, three-dimensional (3D) cell culture systems, such as spheroids and organoids, are gaining prominence. These models bridge the gap between traditional 2D cell culture and in vivo studies by providing a more physiologically relevant environment that mimics aspects of the tumor microenvironment.

The use of these advanced preclinical models allows for a more robust evaluation of drug candidates like Obatoclax mesylate, facilitating the identification of the most promising therapeutic strategies to move forward into clinical trials. researchgate.netnih.gov

Organoids and Advanced 3D Culture Models

The advent of three-dimensional (3D) organoid culture technology has provided a more physiologically relevant model for cancer research compared to traditional two-dimensional cell cultures. cellnatsci.comcellnatsci.com Patient-derived tumor organoids (PDTOs), in particular, have emerged as a valuable tool in oncology for drug assessment, biomarker discovery, and understanding mechanisms of resistance. cellnatsci.comcellnatsci.com These 3D structures are derived from patient tumor tissues and are capable of self-renewal and proliferation, closely mimicking the structure and function of the original tumor. cellnatsci.com The ability to expand PDTOs long-term and cryopreserve them makes them suitable for biobanking and high-throughput drug screening. cellnatsci.comcellnatsci.com

In the context of obatoclax mesylate research, intestinal organoids have been utilized as a physiologically relevant model of the mammalian intestine. stemcell.com Studies have demonstrated the use of colorectal cancer tumor organoid-sphere cultures (CTOSs) for evaluating chemosensitivity. researchgate.net This approach allows for the in vitro culture and expansion of primary cancer cells from individual patients, providing a platform for personalized medicine and studying cancer biology. researchgate.net For instance, a drug screen utilizing a 384-well plate format was performed on colorectal cancer organoids, which included the screening of obatoclax mesylate. stemcell.com This highlights the application of advanced 3D culture models in the preclinical evaluation of compounds like obatoclax.

Patient-Derived Xenografts (PDX) in Preclinical Drug Response Prediction

Patient-derived xenografts (PDXs) are created by directly implanting surgically resected patient tumors into immunodeficient mice. nih.gov These models are considered highly relevant for preclinical drug development as they maintain the histological and molecular characteristics of the original tumor, including its heterogeneity. nih.gov The response of PDXs to various cancer therapies has been shown to correlate well with the clinical outcomes of the patients from whom the xenografts were derived. nih.gov

The integration of PDX models with matched patient-derived cell lines offers a powerful pipeline for precision medicine. cyclacel.com This strategy involves high-throughput screening of compounds on the cell lines, followed by validation of promising agents in the corresponding PDX models. cyclacel.com While specific studies detailing the extensive use of obatoclax mesylate within this integrated PDX pipeline are not prevalent in the search results, the methodology is well-established for other agents. For example, studies have used PDX models of small-cell lung cancer (SCLC) and colorectal cancer to test the efficacy of various compounds and combination therapies. cyclacel.compnas.org This approach allows for the identification of predictive biomarkers and the development of novel therapeutic strategies that can be more readily translated into clinical trials. cyclacel.com

Mechanistic Investigations into Non-Canonical and Context-Dependent Effects

While initially developed as a pan-Bcl-2 inhibitor to induce apoptosis, research has revealed that obatoclax mesylate exhibits several non-canonical and context-dependent effects. researchgate.netnih.gov Its anticancer activity is not solely reliant on the induction of Bax/Bak-dependent apoptosis. mdpi.com In some cancer cells, particularly those deficient in Bax and Bak, obatoclax can still provoke cell death through alternative mechanisms like autophagy-dependent cell death or necroptosis. researchgate.netmdpi.comresearchgate.net

The effects of obatoclax are highly dependent on the specific cellular context. For instance, in colorectal cancer (CRC) cells, clinically relevant concentrations of obatoclax did not induce significant apoptosis but instead caused a slowdown in cell growth and inhibited cell migration and invasion. plos.org This was associated with a G1-phase cell cycle arrest, a downregulation of Cyclin D1, and an upregulation of p21 and p27. plos.orgmdpi.com The antiproliferative effect appears to be independent of its apoptosis-inducing function, as depleting anti-apoptotic Bcl-2 proteins in CRC cells did not suppress proliferation. mdpi.com Furthermore, obatoclax has been shown to downregulate survivin, an anti-apoptotic protein, by repressing WNT/β-catenin signaling in human CRC cells, defining a novel pro-apoptotic mechanism. mdpi.com

In acute myeloid leukemia (AML) cells, obatoclax has been observed to induce cell cycle arrest and inhibit leukemic cell growth. nih.gov These findings suggest that non-canonical signaling pathways are targeted by the compound. nih.gov The ability of obatoclax to sensitize cancer cells to other chemotherapeutic agents is another critical aspect of its context-dependent activity. nih.gov The biological effect of obatoclax can be influenced not only by the dose but also by the intrinsic "priming" of the tumor cell for apoptosis. nih.gov

Non-Oncological Research Applications of Obatoclax Mesylate (Preclinical)

Beyond its investigation as an anti-cancer agent, preclinical studies have unveiled the potential of obatoclax mesylate in treating infectious diseases.

Obatoclax has demonstrated significant broad-spectrum antiparasitic activity in vitro. medchemexpress.commedchemexpress.comresearchgate.netnih.gov In a screen of repurposed compounds, obatoclax was identified as having low micromolar potency against the protozoan parasite Entamoeba histolytica, the causative agent of amebic dysentery. researchgate.netnih.gov Further investigations revealed its efficacy against a range of other parasites. researchgate.net

Notably, obatoclax has shown potent activity against apicomplexan parasites like Cryptosporidium parvum and has been found to be more effective at inhibiting the juvenile form of Schistosoma than the current standard treatment, praziquantel. nih.gov It is also active against Trypanosoma brucei. researchgate.netnih.gov The compound's ability to act rapidly against E. histolytica trophozoites, faster than the current drug of choice, metronidazole, further underscores its potential. researchgate.netnih.gov These findings support the proposition that obatoclax could serve as a basis for the development of broad-spectrum antiparasitic drugs. researchgate.netnih.gov

Table of Antiparasitic Activity of Obatoclax

ParasiteFindingReference(s)
Entamoeba histolyticaLow micromolar potency; more rapid action than metronidazole. researchgate.net, nih.gov
SchistosomaMore efficacious at inhibiting the juvenile form than praziquantel. nih.gov
Trypanosoma bruceiExhibits antiparasitic activity. nih.gov, researchgate.net
Apicomplexan parasitesPotent activity observed. nih.gov, researchgate.net, nih.gov
Naegleria fowleriLow micromolar potency observed. nih.gov
Balamuthia mandrillarisLow micromolar potency observed. nih.gov
Acanthamoeba castellaniiLow micromolar potency observed. nih.gov

Obatoclax has been identified as a potent antiviral agent against a variety of enveloped RNA viruses. nih.govasm.org Its antiviral activity has been reported against alphaviruses such as Chikungunya virus (CHIKV) and Semliki Forest virus (SFV), as well as flaviviruses like Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). nih.govasm.orgmdpi.com It has also shown activity against Influenza A virus (IAV). nih.gov

The broad-spectrum nature of its antiviral effect is highlighted by its efficacy against different variants of SARS-CoV-2, including the Alpha, Beta, and Delta variants. nih.govtandfonline.com Studies have confirmed its potent antiviral activity at nanomolar to low micromolar concentrations in various human cell lines, including lung and intestinal cells. nih.govmdpi.com

Table of Antiviral Activity of Obatoclax

Virus FamilyVirus50% Effective Concentration (EC₅₀)Reference(s)
AlphavirusChikungunya virus (CHIKV)0.03 µM nih.gov, asm.org
AlphavirusSemliki Forest virus (SFV)0.11 µM nih.gov, asm.org
FlavivirusZika virus (ZIKV)0.3 µM - 0.37 µM mdpi.com, nih.gov
FlavivirusWest Nile virus (WNV)Not specified nih.gov, asm.org
FlavivirusYellow Fever virus (YFV)Not specified nih.gov, asm.org
OrthomyxovirusInfluenza A virus (IAV)Not specified nih.gov
CoronavirusSARS-CoV-2Sub-micromolar to low micromolar nih.gov, mdpi.com

The primary mechanism of obatoclax's antiviral action is distinct from its anti-cancer mechanism targeting Bcl-2 family proteins. nih.govasm.org The antiviral effect is attributed to its ability to inhibit viral entry by neutralizing the acidic environment of endolysosomal vesicles. nih.govasm.org Many enveloped viruses rely on the low pH within these compartments to trigger the fusion of the viral and endosomal membranes, a critical step for releasing the viral genome into the cytoplasm. nih.gov

A neutral red retention assay demonstrated that obatoclax rapidly neutralizes the acidity of these vesicles. nih.govasm.org This inhibition of endosomal acidification prevents the necessary conformational changes in viral fusion proteins, thereby blocking viral entry. nih.gov This mechanism explains its broad activity against pH-dependent viruses like alphaviruses and flaviviruses, while pH-independent viruses such as picornaviruses are not affected. nih.govasm.org

In the case of SARS-CoV-2, obatoclax has been shown to have a dual mechanism of action. nih.govtandfonline.com It not only blocks viral entry through the inhibition of endosomal acidification, which in turn inhibits the enzymatic activity of the endosomal protease cathepsin L, but it also impairs the S-protein-mediated membrane fusion by targeting the Mcl-1 protein and reducing the activity of the furin protease. nih.govtandfonline.com

Antiviral Activity (e.g., against Alphaviruses, Flaviviruses, Influenza A virus)

Resistance Mechanisms in Viral Contexts (e.g., Viral Protein Mutations)

The development of antiviral drug resistance is a significant challenge in virology and a critical area of investigation for novel therapeutic agents like obatoclax mesylate. In the context of its antiviral activity, resistance to obatoclax has been linked to specific mutations within viral proteins, particularly those involved in the viral entry process. Research into these resistance mechanisms provides valuable insights into the drug's mode of action and the virus's ability to evolve and evade therapeutic intervention.

The primary antiviral mechanism of obatoclax is not related to its anticancer target, the Bcl-2 family of proteins, but rather its ability to neutralize the acidic environment of endosomes. nih.govnih.govasm.org This acidification is essential for the membrane fusion step of many enveloped viruses, allowing them to release their genetic material into the host cell. nih.govasm.org By inhibiting this process, obatoclax acts as a broad-spectrum entry inhibitor for pH-dependent viruses. nih.govnih.govasm.org

Studies investigating viral resistance to obatoclax have successfully isolated and characterized specific mutations that confer reduced susceptibility. In studies with alphaviruses, specifically Semliki Forest virus (SFV), escape mutants were generated to identify the genetic basis for resistance. nih.govnih.govasm.org

Detailed Research Findings:

A key finding was the identification of a single amino acid substitution in the E1 fusion protein of SFV. The E1 protein is a class II viral fusion protein that mediates the fusion of the viral and endosomal membranes upon exposure to low pH.

L369I Mutation: Characterization of obatoclax-resistant SFV mutants revealed that a leucine (B10760876) to isoleucine substitution at position 369 (L369I) in the E1 fusion protein was sufficient to grant partial resistance to the compound. nih.govnih.govasm.org This specific mutation suggests that it may alter the protein's conformational changes required for fusion, making it less dependent on the precise pH conditions that are disrupted by obatoclax.

The emergence of this specific mutation underscores that the antiviral pressure exerted by obatoclax targets the viral entry and fusion machinery. The partial nature of the resistance indicates that while the L369I mutation allows the virus to better tolerate the drug's effects, it may not completely restore the efficiency of viral entry in the presence of higher concentrations of obatoclax. nih.govnih.gov

This finding is significant as it confirms the proposed mechanism of action—disruption of endosomal acidification and subsequent inhibition of viral fusion—and highlights a specific viral protein as the target of this activity. nih.govnih.govasm.org Further research into the structural and functional consequences of the L369I mutation could provide a more detailed understanding of the precise molecular interactions between obatoclax, the endosomal environment, and the viral fusion apparatus.

The table below summarizes the identified viral protein mutation associated with obatoclax resistance.

VirusProteinMutationConferred ResistanceReference
Semliki Forest Virus (SFV)E1 Fusion ProteinL369IPartial Resistance nih.gov, nih.gov

Conclusion and Future Perspectives in Obatoclax Mesylate Research

Synthesis of Key Academic and Preclinical Findings

Preclinical research has established obatoclax as a molecule that can trigger cell death on its own and enhance the effects of other cancer therapies. researchgate.netdovepress.com Its primary mechanism of action is as a BH3 mimetic, mimicking the activity of BH3-only proteins that are essential for initiating programmed cell death (apoptosis). ontosight.ai By binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1, obatoclax disrupts their function. rndsystems.comnih.govmdpi.com This inhibition leads to the release and activation of pro-apoptotic proteins like Bax and Bak, which then trigger the mitochondrial apoptosis pathway. mdpi.comnih.gov

Key preclinical findings have demonstrated that obatoclax can:

Inhibit the binding of Bak to Mcl-1, up-regulate Bim, induce cytochrome c release, and activate caspase-3 in multiple myeloma cell lines. ashpublications.org

Induce apoptosis in chronic lymphocytic leukemia (CLL) cells and show additive effects with chemotherapy agents like fludarabine (B1672870) and chlorambucil (B1668637). nih.gov

Cause cell cycle arrest, reduce colony formation, and promote death-promoting autophagy in various cancer cell lines. nih.gov

Overcome Mcl-1-mediated resistance to other Bcl-2 inhibitors like ABT-737. nih.govekb.eg

Interestingly, some studies have revealed that obatoclax-induced cytotoxicity can occur even in cells lacking both Bak and Bax, suggesting the existence of alternative, complementary mechanisms of action beyond classical apoptosis induction. nih.gov Research has pointed towards other cellular effects, including the induction of autophagy-dependent cell death and the degradation of cyclin D1, a key protein in cell cycle progression. medchemexpress.commdpi.com Furthermore, some studies indicate that obatoclax can induce necrosis by causing lysosome neutralization. oncotarget.com

Table 1: Summary of Key Preclinical Findings for Obatoclax Mesylate

Finding Cellular Effect Investigated Cancer Model(s)
Inhibition of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.) Induction of apoptosis Multiple myeloma, Chronic lymphocytic leukemia, various solid tumors ontosight.airndsystems.comnih.govashpublications.org
Induction of cell cycle arrest Inhibition of proliferation Acute myeloid leukemia nih.gov
Promotion of autophagy Cell death Head and neck squamous cell carcinoma, pancreatic cancer nih.govnih.gov
Downregulation of Cyclin D1 G1-phase arrest, antiproliferation Colorectal cancer mdpi.com
Induction of necrosis via lysosomal neutralization Cell death Anaplastic thyroid cancer oncotarget.com
Overcoming resistance to other Bcl-2 inhibitors Enhanced cytotoxicity Cell lines resistant to ABT-737 nih.gov

Remaining Academic Questions and Mechanistic Challenges

Despite the extensive preclinical data, several critical questions and mechanistic challenges surrounding obatoclax remain. A major outstanding question is the precise mechanism of action beyond its role as a pan-Bcl-2 inhibitor. The observation that it can kill cancer cells independently of Bax and Bak highlights a significant gap in our understanding. nih.gov Further research is needed to elucidate these alternative cell death pathways, which may involve necroptosis or autophagy. nih.govmdpi.com

Another significant challenge is understanding the molecular determinants of sensitivity and resistance to obatoclax. While it shows potent activity in some preclinical models, the response is heterogeneous. nih.gov Identifying reliable biomarkers to predict which tumors will respond is crucial for its potential future development. researchgate.netdovepress.com For instance, sensitivity to obatoclax has been correlated with the absence or low levels of Bcl-xL in multiple myeloma. ashpublications.org However, a more comprehensive understanding of the interplay between all Bcl-2 family members and other cellular factors is needed.

The off-target effects of obatoclax also present a mechanistic challenge. While its on-target effects on Bcl-2 proteins are well-documented, unintended interactions with other cellular components could contribute to both its therapeutic and toxic effects. nih.gov For example, the neurological side effects observed in clinical trials are thought to be an on-target effect related to Bcl-xL inhibition in the central nervous system, but a full picture of off-target interactions is incomplete. nih.govresearchgate.net

Future Trajectories for Obatoclax Mesylate in Basic and Translational Research (Excluding Clinical Outcomes)

Future basic and translational research on obatoclax mesylate is likely to focus on several key areas. A primary trajectory will be to dissect the non-canonical mechanisms of cell death induced by the compound. This will involve detailed studies into its effects on autophagy, necroptosis, and lysosomal function. mdpi.comoncotarget.com Understanding these pathways could open up new avenues for its use, potentially in cancers that are resistant to traditional apoptosis-inducing agents.

Another important direction is the identification and validation of robust predictive biomarkers. dovepress.com This will likely involve multi-omics approaches, integrating genomic, transcriptomic, and proteomic data from sensitive and resistant cancer models to identify molecular signatures that correlate with response. Such studies could pave the way for a more personalized approach to its application in preclinical models.

Translational research will also likely explore rational combination strategies. researchgate.netdovepress.com Given that obatoclax can potentiate the effects of other anticancer agents, future studies will aim to identify synergistic combinations. nih.govashpublications.org This could involve combining obatoclax with other targeted therapies, immunotherapies, or novel chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in various preclinical cancer models. For example, its ability to inhibit Mcl-1 makes it a potentially valuable partner for agents like venetoclax (B612062) (ABT-199), which selectively inhibits Bcl-2 but not Mcl-1. nih.gov

Finally, further investigation into the chemical structure of obatoclax could lead to the development of derivatives with improved properties. This could involve modifying the molecule to enhance its specificity for certain Bcl-2 family members, reduce off-target toxicities, or improve its pharmacological properties. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Obatoclax mesylate in laboratory settings?

  • Methodological Answer : Store Obatoclax mesylate at -20°C in airtight, light-protected containers to prevent degradation . For short-term use (≤6 months), 5–25 mg aliquots can be stored at room temperature in desiccated conditions. When preparing stock solutions, use DMSO (83 mg/mL solubility) and avoid aqueous or ethanol-based solvents due to poor solubility . Always wear nitrile gloves, lab coats, and eye protection during handling to mitigate risks of skin/eye irritation or respiratory exposure .

Q. How does Obatoclax mesylate inhibit BCL-2 family proteins, and what assays validate its mechanism of action?

  • Methodological Answer : Obatoclax binds to BCL-2, BCL-XL, and MCL-1 with a Kd of 220 nM, disrupting anti-apoptotic protein interactions with pro-apoptotic effectors like BAK . Validate target engagement via co-immunoprecipitation assays to confirm dissociation of BAK from MCL-1 . Apoptotic activity can be quantified using flow cytometry with Annexin V/PI staining or caspase-3/7 activation assays in leukemia cell lines (e.g., AML) .

Q. What are the key considerations for dosing Obatoclax mesylate in preclinical studies?

  • Methodological Answer : In vitro IC50 values range from <10 nM (primary AML cells) to 200–500 nM (solid tumor lines) . For murine xenografts, doses of 3–10 mg/kg via intraperitoneal injection are typical, with efficacy assessed via tumor volume reduction and survival analysis . Include vehicle controls (DMSO) and monitor for neurotoxic side effects, such as somnolence, observed in clinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in Obatoclax mesylate efficacy between preclinical models and clinical trials?

  • Methodological Answer : Discrepancies may arise from tumor microenvironment heterogeneity or compensatory survival pathways (e.g., upregulation of MCL-1). Address this by:

  • Combination Therapy : Pair Obatoclax with agents like topotecan (1.25 mg/m² IV) to enhance DNA damage synergistically .
  • Biomarker Stratification : Use RNA sequencing to identify tumors with low MCL-1 expression, which correlate with better responses .
  • Pharmacodynamic Monitoring : Measure BCL-2 family protein expression pre/post-treatment in patient biopsies to assess target modulation .

Q. What experimental design principles apply to phase I trials for Obatoclax mesylate combinations?

  • Methodological Answer : Use a 3+3 dose-escalation scheme with predefined endpoints for dose-limiting toxicities (DLTs). For example:

Dose LevelObatoclax (mg/m²)Topotecan (mg/m²)DLTs Observed
1141.25Grade 4 thrombocytopenia
2171.25Grade 3 somnolence, euphoria
Monitor platelet counts and neurological symptoms closely. Adjust dosing intervals (e.g., days 1 and 3 vs. daily) to mitigate thrombocytopenia .

Q. How can researchers optimize Obatoclax mesylate delivery to overcome poor aqueous solubility in vivo?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use liposomal formulations to enhance bioavailability and reduce off-target toxicity .
  • Prodrug Development : Synthesize water-soluble prodrugs activated by tumor-specific enzymes (e.g., matrix metalloproteinases) .
  • Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS to assess stability and tissue distribution in animal models .

Q. What strategies address resistance to Obatoclax mesylate in hematological malignancies?

  • Methodological Answer : Resistance often stems from MCL-1 overexpression. Counteract this by:

  • Co-Treatment with MCL-1 Inhibitors : Combine with A-1210477 to block compensatory survival pathways .
  • Epigenetic Priming : Pre-treat cells with histone deacetylase inhibitors (e.g., vorinostat) to sensitize cells to apoptosis .
  • CRISPR Screening : Identify resistance-associated genes (e.g., BCL2L1) and validate via knockout/knockdown in cell lines .

Data Analysis and Reproducibility

Q. How should researchers validate apoptosis induction in Obatoclax-treated cells?

  • Methodological Answer :

  • Multiparametric Flow Cytometry : Use Annexin V-FITC/PI staining with mitochondrial membrane potential dyes (e.g., JC-1) to distinguish early vs. late apoptosis .
  • Western Blotting : Confirm cleavage of PARP and caspase-3 in treated vs. untreated cells .
  • Single-Cell RNA Sequencing : Identify transcriptional signatures of apoptosis (e.g., BAX upregulation) in heterogeneous populations .

Q. What are the best practices for reporting Obatoclax mesylate experimental data in publications?

  • Methodological Answer :

  • Compliance with Guidelines : Follow CONSORT for clinical trials and ARRIVE for preclinical studies .
  • Data Transparency : Deposit raw flow cytometry files in repositories like FlowRepository and include detailed protocols in supplementary materials .
  • Negative Results : Report lack of efficacy in specific models (e.g., solid tumors with high MCL-1) to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.